Product packaging for Dimethyl cyclohexylboronate(Cat. No.:CAS No. 37981-94-5)

Dimethyl cyclohexylboronate

Cat. No.: B15476336
CAS No.: 37981-94-5
M. Wt: 156.03 g/mol
InChI Key: UNGRQXLGDMMKPQ-UHFFFAOYSA-N
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Description

Dimethyl cyclohexylboronate is a chemically stable alkyl boronic ester that serves as a valuable building block in organic synthesis and drug discovery research. Its primary application is in metal-catalyzed cross-coupling reactions, such as the well-established Suzuki-Miyaura coupling, where it functions as a nucleophilic alkyl coupling partner to introduce the cyclohexyl group into more complex molecules . This reactivity is fundamental for constructing carbon-carbon bonds in the development of pharmaceuticals and materials science. Organoboron reagents like this are particularly prized for their relative stability, functional group tolerance, and low toxicity compared to other organometallic species . Beyond cross-coupling, this compound can be utilized in other transformations, such as photochemical 1,3-boronate rearrangements to form valuable α-tertiary amines, a key structural motif in many bioactive compounds . The cyclohexyl moiety is a common structural feature used to modulate the lipophilicity and stereochemistry of lead molecules. Researchers employ this reagent in the synthesis of diverse targets, including small molecule inhibitors and complex natural product analogs. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17BO2 B15476336 Dimethyl cyclohexylboronate CAS No. 37981-94-5

Properties

CAS No.

37981-94-5

Molecular Formula

C8H17BO2

Molecular Weight

156.03 g/mol

IUPAC Name

cyclohexyl(dimethoxy)borane

InChI

InChI=1S/C8H17BO2/c1-10-9(11-2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3

InChI Key

UNGRQXLGDMMKPQ-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCCC1)(OC)OC

Origin of Product

United States

Foundational & Exploratory

Synthesis of dimethyl cyclohexylboronate from cyclohexylboronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of dimethyl cyclohexylboronate from cyclohexylboronic acid. The primary method detailed is the Fischer-Speier esterification, a common and effective approach for the preparation of boronic esters. This document outlines the reaction mechanism, a detailed experimental protocol, and a summary of key reaction parameters.

Introduction

Boronic acids and their corresponding esters are of significant interest in organic synthesis and medicinal chemistry due to their versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions. This compound serves as a valuable building block, introducing a cyclohexyl moiety in the synthesis of complex organic molecules. The conversion of cyclohexylboronic acid to its dimethyl ester can enhance its stability and modify its reactivity and solubility, making it more amenable to certain reaction conditions and purification techniques.

Reaction Principle

The synthesis of this compound from cyclohexylboronic acid is an equilibrium-controlled esterification reaction. The reaction involves the treatment of cyclohexylboronic acid with an excess of methanol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid. The equilibrium is driven towards the product side by removing the water formed during the reaction, often through the use of a dehydrating agent or by azeotropic distillation.

Reaction Scheme:

G reactant1 Cyclohexylboronic Acid Reaction Reaction reactant1->Reaction reactant2 Methanol (excess) reactant2->Reaction product1 This compound product2 Water catalyst H+ (catalyst) catalyst->Reaction Reaction->product1 Reaction->product2

Caption: Chemical equation for the synthesis of this compound.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound. This protocol is based on general methods for Fischer-Speier esterification of boronic acids.

Materials:

  • Cyclohexylboronic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add cyclohexylboronic acid.

  • Reagent Addition: Add anhydrous methanol to the flask. The methanol is typically used in large excess to also act as the solvent. Stir the mixture until the cyclohexylboronic acid is dissolved.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Caution: Carbon dioxide gas will evolve.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volumes).

  • Washing: Combine the organic extracts and wash successively with water and then with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical quantitative data and reaction parameters for the synthesis of this compound. These values are representative and may require optimization for specific experimental setups.

ParameterValueNotes
Reactants
Cyclohexylboronic acid1.0 equivalentThe limiting reagent.
Methanol10 - 20 equivalents (or as solvent)Using a large excess of methanol helps to drive the equilibrium towards the formation of the ester.
Catalyst
Concentrated Sulfuric Acid0.1 - 0.2 equivalentsActs as a catalyst to protonate the boronic acid, making it more susceptible to nucleophilic attack by methanol.[1][2]
Reaction Conditions
TemperatureReflux (approx. 65 °C for methanol)Heating is required to overcome the activation energy of the reaction.
Reaction Time2 - 6 hoursReaction progress should be monitored by TLC or GC-MS.
Work-up & Purification
Extraction SolventDiethyl ether or DichloromethaneChosen based on the solubility of the product and ease of removal.
Purification MethodVacuum DistillationTypically suitable for liquid boronic esters.
Yield
Expected Yield70 - 90%The yield can vary depending on the efficiency of water removal and the purity of the starting materials.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Cyclohexylboronic Acid and Methanol B Add Sulfuric Acid Catalyst A->B C Heat to Reflux B->C D Cool and Quench with Sodium Bicarbonate Solution C->D E Extract with Organic Solvent D->E F Wash with Water and Brine E->F G Dry Organic Layer F->G H Remove Solvent via Rotary Evaporation G->H I Vacuum Distillation H->I J Characterize Product I->J

References

Preparation of Dimethyl Cyclohexylboronate via Grignard Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl cyclohexylboronate through the Grignard reaction. The document details the underlying chemical principles, experimental protocols, and data presentation to support researchers in the successful preparation of this valuable organoboron compound.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through reactions such as the Suzuki-Miyaura cross-coupling. The preparation of this compound via the Grignard reaction offers a robust and versatile method, utilizing readily available starting materials. This guide will focus on the reaction of a cyclohexylmagnesium halide with trimethyl borate to yield the desired this compound.

Reaction Principle

The core of this synthesis is the nucleophilic addition of a Grignard reagent to the electrophilic boron atom of a trialkyl borate. The general reaction scheme is as follows:

R-MgX + B(OR')₃ → R-B(OR')₂ + MgX(OR')

In the specific case of this compound synthesis, the cyclohexyl Grignard reagent (typically cyclohexylmagnesium bromide or chloride) attacks the boron center of trimethyl borate. This is followed by the displacement of a methoxy group, which coordinates with the magnesium halide. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to maintain the reactivity of the Grignard reagent.[1]

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound, from the formation of the Grignard reagent to the final purification of the product.

Preparation of Cyclohexylmagnesium Halide (Grignard Reagent)

A detailed procedure for the preparation of a similar Grignard reagent, butylmagnesium bromide, can be adapted for cyclohexylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Cyclohexyl bromide (or chloride)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is charged with magnesium turnings.

  • A small crystal of iodine is added to activate the magnesium surface.

  • A solution of cyclohexyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming.

  • Once the reaction has started, the remaining cyclohexyl bromide solution is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred until the magnesium is consumed. The resulting greyish solution is the cyclohexylmagnesium bromide Grignard reagent.

Synthesis of this compound

Materials:

  • Cyclohexylmagnesium halide solution (prepared as in 3.1)

  • Trimethyl borate

  • Anhydrous diethyl ether or THF

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with trimethyl borate dissolved in anhydrous diethyl ether.

  • The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • The prepared cyclohexylmagnesium halide solution is added dropwise to the stirred solution of trimethyl borate, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

Workup and Purification
  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude this compound, which is often a volatile liquid, can be purified by distillation under reduced pressure.[2] Column chromatography on neutral alumina can also be employed for purification.[3]

Quantitative Data

The yield of this compound can be influenced by several factors, including the quality of the Grignard reagent, reaction temperature, and stoichiometry. The following table summarizes representative data for the synthesis of alkyl boronate esters using the Grignard method. While specific data for this compound is not widely tabulated, the data for analogous aliphatic systems provides a useful benchmark.

Grignard ReagentBorate EsterSolventTemperature (°C)Yield (%)Reference
n-Butylmagnesium bromideTrimethyl borateDiethyl ether-78 to RTHigh (for boronic acid)Organic Syntheses
Phenylmagnesium bromideTrimethyl borateTHF-5 to 0Not specifiedPatent[4]
Aryl Grignard ReagentsPinacolboraneTHF2587 (for an acetal-protected derivative)Patent[1]

Visualization of the Synthetic Pathway

The following diagrams illustrate the key logical and experimental workflows for the preparation of this compound.

Synthesis_Workflow Experimental Workflow for this compound Synthesis Start Start Prep_Grignard Prepare Cyclohexylmagnesium Halide (Grignard Reagent) Start->Prep_Grignard 1. Reagent Preparation Reaction React Grignard Reagent with Trimethyl Borate Prep_Grignard->Reaction 2. Addition Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup 3. Isolation Purification Purification (Distillation or Chromatography) Workup->Purification 4. Final Purification End This compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism Logical Flow of the Grignard Reaction Grignard Cyclohexylmagnesium Halide Nucleophilic Cyclohexyl Anion Borate Trimethyl Borate Electrophilic Boron Center Grignard:port->Borate:port Nucleophilic Attack Intermediate Ate-Complex Intermediate Borate->Intermediate Product This compound Intermediate->Product Elimination of [MgX(OCH3)] Byproduct Magnesium Methoxyhalide Intermediate->Byproduct

Caption: Logical flow of the Grignard reaction for boronate ester formation.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the cyclohexyl and methoxy groups and their connectivity. ¹¹B NMR is also highly informative for boron-containing compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the volatile boronate ester and confirm its molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups present in the molecule.

Safety Considerations

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

  • Cyclohexyl halides and trimethyl borate are flammable and irritants. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via the Grignard reaction is a well-established and efficient method. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, high yields of the desired product can be obtained. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this important building block for a wide range of applications in organic chemistry and drug discovery.

References

Dimethyl cyclohexylboronate CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl cyclohexylboronate, a valuable reagent in organic synthesis with significant potential in medicinal chemistry and drug development. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the formation of carbon-carbon bonds.

Core Chemical Properties

This compound, also known as cyclohexylboronic acid dimethyl ester, is an organoboron compound that serves as a key building block in various chemical transformations. While some of its physical properties are not widely reported in public literature, its fundamental identifiers are well-established.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 37981-94-5[1]
Molecular Formula C8H17BO2[1]
Molecular Weight 156.03 g/mol [1]
Boiling Point Not readily available
Density Not readily available
Refractive Index Not readily available

Synthesis of this compound

Representative Synthetic Protocol

The following is a representative, two-step procedure for the synthesis of this compound, adapted from established methods for preparing similar boronic esters.

Step 1: Formation of Cyclohexylboronic Acid

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of cyclohexyl bromide in anhydrous diethyl ether to the magnesium turnings to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.

  • Cool the Grignard solution in an ice bath and add a solution of trimethyl borate in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding cold dilute sulfuric acid.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude cyclohexylboronic acid.

Step 2: Esterification to this compound

  • Dissolve the crude cyclohexylboronic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for 2-4 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction & Borylation cluster_step2 Step 2: Esterification A Cyclohexyl Bromide + Mg B Cyclohexylmagnesium Bromide (Grignard Reagent) A->B in Et2O D Trialkoxyborane Intermediate B->D + C Trimethyl Borate C->D E Cyclohexylboronic Acid (crude) D->E Acidic Workup G This compound E->G + MeOH, H+ cat. F Methanol (MeOH) F->G Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_R1X R¹-Pd(II)L_n-X Pd0->PdII_R1X R1X R¹-X (Organic Halide) OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L_n-R² PdII_R1X->PdII_R1R2 Boronate R²-B(OR)₂ (this compound) Transmetalation Transmetalation Base Base PdII_R1R2->Pd0 Product R¹-R² (Coupled Product) PdII_R1R2->Product RedElim Reductive Elimination DrugDev_Logic A This compound B Suzuki-Miyaura Coupling A->B C Formation of C(sp²)-C(sp³) Bonds B->C D Synthesis of Complex Molecules C->D E Increased 3D Character D->E G Lead Optimization D->G F Improved Pharmacokinetics E->F F->G H Active Pharmaceutical Ingredients (APIs) G->H

References

Elusive Spectroscopic Data for Dimethyl Cyclohexylboronate: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for dimethyl cyclohexylboronate remains conspicuously absent from the public domain. This technical guide summarizes the current landscape of information and provides insights for researchers and drug development professionals working with this compound.

While NMR data is a cornerstone for the structural elucidation and purity assessment of chemical compounds, a thorough investigation into established scientific search engines and databases has not yielded specific, experimentally determined 1H and 13C NMR spectra or peak lists for this compound. The search included queries for its synthesis, characterization, and spectroscopic analysis.

This lack of readily available data presents a challenge for scientists requiring precise analytical information for this specific boronic ester. Typically, such data is reported in the experimental sections of peer-reviewed publications detailing the synthesis and characterization of a new or existing compound. The absence of such a publication for this compound suggests that either its synthesis and characterization have not been formally published, or the data is contained within proprietary databases.

In the Absence of Direct Data: Alternative Approaches

For researchers in need of NMR data for this compound, several alternative strategies can be employed:

  • Prediction Software: Computational chemistry software can be used to predict 1H and 13C NMR spectra. While these predictions are not a substitute for experimental data, they can provide valuable estimations of chemical shifts and coupling patterns.

  • Analysis of Analogous Compounds: Reviewing the NMR data of structurally similar compounds, such as other cyclohexylboronic esters (e.g., pinacol ester) or different dialkyl cyclohexylboronates, can offer insights into the expected spectral features.

  • Custom Synthesis and Characterization: The most definitive approach would be to synthesize this compound and perform a full spectroscopic characterization, including 1H and 13C NMR analysis.

Hypothetical Experimental Workflow

Should a researcher undertake the synthesis and characterization of this compound, a general experimental workflow could be conceptualized. The synthesis would likely involve the esterification of cyclohexylboronic acid with methanol, a common method for preparing boronic esters.

The following diagram illustrates a potential logical workflow for the synthesis and subsequent NMR analysis.

Logical Workflow: Synthesis and NMR Analysis of this compound A Reactants (Cyclohexylboronic Acid, Methanol) B Esterification Reaction A->B C Work-up and Purification (e.g., Extraction, Chromatography) B->C D Isolated this compound C->D E NMR Sample Preparation (Dissolution in Deuterated Solvent) D->E F 1H NMR Spectroscopy E->F G 13C NMR Spectroscopy E->G H Data Analysis and Structural Confirmation F->H G->H

Figure 1. A conceptual workflow for the synthesis and NMR characterization of this compound.

Conclusion

The absence of publicly available 1H and 13C NMR data for this compound underscores a gap in the chemical literature. Researchers and drug development professionals requiring this information for regulatory submissions, quality control, or structural verification will need to rely on predictive methods or undertake the synthesis and full characterization of the compound. The scientific community would benefit from the future publication of a detailed experimental protocol and the corresponding spectroscopic data for this compound.

Navigating the Stability and Storage of Dimethyl Cyclohexylboronate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of reagents is paramount to ensuring experimental reproducibility and the integrity of results. This technical guide provides an in-depth overview of the stability and recommended storage conditions for dimethyl cyclohexylboronate, a valuable building block in organic synthesis.

This compound, like other boronic esters, offers advantages over its corresponding boronic acid, such as improved solubility in organic solvents and altered reactivity. However, the ester linkage introduces susceptibility to hydrolysis, which is a primary degradation pathway. This guide outlines the key factors influencing the stability of this compound, provides recommended storage and handling procedures, and details experimental protocols for assessing its stability.

Core Concepts: Stability and Degradation

The primary mode of degradation for this compound is hydrolysis, which cleaves the boronic ester bond to yield cyclohexylboronic acid and methanol. This process is influenced by several factors:

  • Moisture: The presence of water is the most critical factor in the hydrolysis of boronic esters.

  • pH: Hydrolysis can be catalyzed by both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis.

  • Light: While less commonly documented for simple alkyl boronic esters, exposure to UV light can potentially contribute to degradation over time.

Due to the lack of specific, publicly available quantitative stability data for this compound, the following recommendations are based on the general principles of handling air- and moisture-sensitive boronic esters.

Recommended Storage and Handling

To maximize the shelf life and maintain the purity of this compound, the following storage and handling protocols are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen.
Container Use a tightly sealed, opaque container.Prevents ingress of moisture and protects from light.
Handling Handle in a glove box or under a stream of inert gas. Use dry solvents and glassware.Minimizes exposure to moisture during experimental setup.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under specific conditions, the following experimental protocols, adapted from general methods for boronic ester analysis, can be employed.

Protocol 1: Hydrolytic Stability Assessment by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the hydrolysis of this compound over time.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • Water (for hydrolysis study)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen deuterated solvent.

  • Transfer a precise volume of the stock solution to an NMR tube.

  • Add a specific, known amount of water to the NMR tube. The amount can be varied to study the effect of water concentration.

  • Acquire a ¹H NMR spectrum at time t=0.

  • Incubate the NMR tube under the desired storage conditions (e.g., specific temperature).

  • Periodically acquire ¹H NMR spectra over a set time course (e.g., 1, 2, 4, 8, 24 hours).

  • Integrate the signals corresponding to the methoxy protons of this compound and the methyl protons of the methanol byproduct.

  • Calculate the percentage of hydrolysis at each time point by comparing the integral of the methanol signal to the sum of the integrals of the this compound methoxy signal and the methanol signal.

Protocol 2: Stability Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC can be used to separate and quantify this compound and its primary degradation product, cyclohexylboronic acid. Care must be taken to avoid on-column hydrolysis.[1][2][3]

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV detector

  • C18 column with low silanol activity (e.g., Waters XTerra MS C18)[1][3]

Procedure:

  • Sample Preparation: Prepare a solution of this compound in 100% acetonitrile. Avoid using aqueous diluents for sample preparation to prevent pre-analysis hydrolysis.[2]

  • HPLC Conditions:

    • Column: C18 column with low silanol activity.

    • Mobile Phase: A gradient of acetonitrile and water. It is recommended to avoid pH modifiers like formic acid, as they can promote on-column hydrolysis.[1][3]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintain at a controlled room temperature (e.g., 25°C).

    • Detection: UV detection at an appropriate wavelength (e.g., 220 nm).

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify the peaks corresponding to this compound and cyclohexylboronic acid based on retention times determined with analytical standards.

    • To assess stability, store the sample under desired conditions (e.g., elevated temperature, exposure to humidity) and inject aliquots at various time points.

    • Quantify the amount of this compound remaining and the amount of cyclohexylboronic acid formed at each time point by integrating the respective peak areas.

Visualizing Workflows and Degradation

To further clarify the processes involved in handling and assessing the stability of this compound, the following diagrams are provided.

G cluster_storage Recommended Storage cluster_handling Handling Protocol cluster_stability Stability Assessment storage Store at 2-8°C under Inert Atmosphere (Ar/N₂) handling Handle in Glove Box or under Inert Gas Stream solvents Use Dry Solvents and Glassware handling->solvents sample_prep Prepare Sample under Controlled Conditions nmr ¹H NMR Analysis sample_prep->nmr hplc RP-HPLC Analysis sample_prep->hplc data Analyze Data for Degradation Products nmr->data hplc->data

Caption: Workflow for Storage, Handling, and Stability Assessment.

G reactant This compound intermediate [Transition State] reactant->intermediate + 2 H₂O products Cyclohexylboronic Acid + 2 CH₃OH intermediate->products

Caption: General Hydrolytic Degradation Pathway.

By adhering to the recommended storage and handling procedures and employing the outlined analytical methods, researchers can ensure the quality and reliability of this compound in their synthetic endeavors.

References

Navigating the Solubility Landscape of Dimethyl Cyclohexylboronate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the Solubility of Dimethyl Cyclohexylboronate

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses a nonpolar cyclohexyl group and a polar boronic ester functional group. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.

Qualitative Solubility Profile:

Based on its structure, the following solubility characteristics can be anticipated:

  • High Solubility in Nonpolar and Moderately Polar Aprotic Solvents: The presence of the cyclohexyl ring suggests good solubility in solvents such as:

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Chloroform

    • Toluene

    • Diethyl ether

    • Ethyl acetate

  • Moderate to Low Solubility in Polar Protic Solvents: Solvents like methanol and ethanol may exhibit some solubility due to potential hydrogen bonding with the oxygen atoms of the boronic ester. However, the nonpolar cyclohexyl group will limit extensive dissolution.

  • Insolubility in Water: As an organic compound with a significant nonpolar component, this compound is expected to be insoluble in water.

It is a common observation that boronic esters, such as this compound, tend to exhibit greater solubility in organic solvents compared to their corresponding boronic acids.[1][2][3]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Molarity (mol/L)
Dichloromethane25Data not availableData not available
Tetrahydrofuran25Data not availableData not available
Toluene25Data not availableData not available
Acetone25Data not availableData not available
Methanol25Data not availableData not available
Hexane25Data not availableData not available

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of a solid organic compound like this compound in a given solvent.[4][5][6]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system with a suitable detector

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the chosen solvent to the vial.

    • Seal the vial and place it in a constant temperature bath or shaker.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

    • Record the exact volume of the filtered solution.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the original concentration of the saturated solution.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Application in Synthesis: The Suzuki-Miyaura Coupling

Boronic esters are cornerstone reagents in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[7][8][9] This reaction is widely used in the pharmaceutical industry to synthesize complex organic molecules.[9]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)L2-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product BoronicEster R'-B(OR)2 (e.g., Dimethyl cyclohexylboronate) BoronicEster->Transmetalation Base Base Base->Transmetalation Organohalide R-X (Organohalide) Organohalide->OxAdd

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, its structural characteristics suggest good solubility in a range of common nonpolar and moderately polar aprotic organic solvents. The provided experimental protocol offers a reliable method for researchers to ascertain precise solubility values tailored to their specific conditions. The critical role of boronic esters like this compound in powerful synthetic methodologies such as the Suzuki-Miyaura coupling underscores the importance of understanding their fundamental chemical properties for the advancement of chemical synthesis and drug discovery.

References

In-Depth Technical Guide: Mass Spectrometry Analysis of Dimethyl Cyclohexylboronate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric analysis of dimethyl cyclohexylboronate, a key intermediate in organic synthesis and potentially in drug development. Due to the limited availability of a published mass spectrum for this specific compound, this guide presents a predictive analysis based on the well-established fragmentation patterns of analogous alkylboronic esters and cyclohexane derivatives.

Introduction to Mass Spectrometry of Organoboron Compounds

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For organoboron compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical method. In EI-MS, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum provides a unique fingerprint of the compound, allowing for its identification and structural elucidation.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, driven by the cleavage of the bonds adjacent to the boron atom and within the cyclohexane ring.

The initial ionization event will produce the molecular ion, [C8H17BO2]+•. The subsequent fragmentation is expected to involve:

  • Loss of a Methoxy Radical: A primary fragmentation pathway is the loss of a methoxy radical (•OCH3) to form a stable oxonium-type ion.

  • Loss of Methanol: Elimination of a neutral methanol molecule (CH3OH) can also occur.

  • Cleavage of the Cyclohexyl Group: The bond between the boron atom and the cyclohexane ring can cleave, leading to the formation of a cyclohexyl cation or a boron-containing fragment.

  • Ring Fragmentation of Cyclohexane: The cyclohexyl group itself can undergo characteristic fragmentation, typically involving the loss of ethene (C2H4) or other small neutral molecules.

These predicted pathways are based on the known mass spectrometric behavior of similar alkyl boronic esters and cyclohexane-containing molecules.

G Predicted EI-MS Fragmentation of this compound M This compound [M]+• m/z = 156 F1 [M - •OCH3]+ m/z = 125 M->F1 - •OCH3 F2 [M - CH3OH]+• m/z = 124 M->F2 - CH3OH F3 [C6H11]+ m/z = 83 M->F3 - B(OCH3)2 F4 [M - C2H4]+• (from cyclohexyl ring) m/z = 128 M->F4 - C2H4 F5 [C4H7]+ m/z = 55 F3->F5 - C2H4

Caption: Predicted fragmentation pathway of this compound.

Quantitative Fragmentation Data (Predicted)

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their plausible relative abundances. These values are estimations based on the analysis of structurally related compounds.

Ion FormulaProposed Structurem/z (Da)Predicted Relative Abundance
[C8H17BO2]+•Molecular Ion156Low
[C7H14BO]+[M - •OCH3]+125High
[C7H12B]+•[M - CH3OH]+•124Medium
[C6H11]+Cyclohexyl Cation83High
[C6H13BO2 - C2H4]+•Loss of ethene from ring128Medium
[C4H7]+Butenyl Cation55Medium

Experimental Protocols

A standard protocol for the GC-MS analysis of this compound is provided below.

4.1 Sample Preparation

  • Solvent Selection: Dissolve the this compound sample in a volatile, anhydrous organic solvent such as dichloromethane or diethyl ether.

  • Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL, to avoid overloading the GC column and detector.

  • Moisture Control: As boronic esters can be sensitive to hydrolysis, ensure all solvents and glassware are dry.

4.2 Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the analyte.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless or split (e.g., 20:1 split ratio)

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

G GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Dissolve Sample (Dichloromethane) P2 Dilute to 10-100 µg/mL P1->P2 G1 Inject 1 µL into GC P2->G1 G2 Separation on DB-5ms Column G1->G2 G3 Elution into MS G2->G3 M1 Electron Ionization (70 eV) G3->M1 M2 Mass Analysis (Quadrupole) M1->M2 M3 Detection M2->M3 D1 Generate Mass Spectrum M3->D1 D2 Identify Molecular Ion D1->D2 D3 Analyze Fragmentation Pattern D2->D3

Caption: Workflow for the GC-MS analysis of this compound.

Data Interpretation and Logical Relationships

The interpretation of the mass spectrum involves a logical process of correlating the observed fragment ions with the structure of the parent molecule.

G Logical Flow of Mass Spectral Interpretation A Obtain Mass Spectrum B Identify Molecular Ion Peak (Highest m/z, if present) A->B C Propose Plausible Neutral Losses B->C F Confirm Structural Assignment B->F D Assign Structures to Fragment Ions C->D E Correlate with Known Fragmentation Rules for Boronic Esters D->E E->F

Caption: Logical relationships in mass spectral data interpretation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the mass spectrometric analysis of this compound. The proposed fragmentation patterns, quantitative data, and detailed experimental protocols offer a valuable resource for researchers and scientists working with this and related organoboron compounds. While direct experimental data for the target molecule remains elusive in the public domain, the principles and methodologies outlined here provide a solid foundation for its successful analysis and characterization. It is recommended that any experimental work on this compound includes a thorough confirmation of the fragmentation pathways outlined in this guide.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling using Cyclohexylboronic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions and experimental protocols for Suzuki-Miyaura cross-coupling reactions involving cyclohexylboronic acid esters, particularly focusing on conditions applicable to dimethyl cyclohexylboronate. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely utilized in the synthesis of pharmaceuticals and complex organic molecules.[1][2][3] The use of alkylboron reagents, such as cyclohexylboronates, allows for the introduction of sp³-hybridized carbon centers, which is of significant interest in drug discovery for creating more three-dimensional and drug-like molecules.[4]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[1][5] The general scheme for the coupling of a cyclohexylboronic acid ester with an aryl halide is shown below:

Figure 1. General scheme of the Suzuki-Miyaura cross-coupling reaction.

Reaction Conditions

The success of the Suzuki-Miyaura coupling with secondary alkylboronates like cyclohexylboronates is highly dependent on the choice of catalyst, ligand, base, and solvent. These reactions can be challenging due to factors such as slow transmetalation and potential β-hydride elimination.[4] Recent advancements have led to the development of highly efficient catalytic systems that overcome these challenges.[6]

Catalyst and Ligand Systems

Palladium catalysts are most commonly employed for Suzuki couplings.[5] For sterically demanding couplings involving secondary alkylboronates, bulky and electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]

A particularly effective catalyst system for the coupling of secondary alkylboronic acids with di-ortho-substituted aryl halides is the combination of a palladium source with AntPhos, a bulky phosphine ligand.[6] This system has demonstrated high reactivity and a broad substrate scope for sterically hindered partners.[6]

Base and Solvent Selection

The choice of base is crucial for activating the boronic ester to facilitate transmetalation.[1] For anhydrous conditions, soluble bases like potassium trimethylsilanolate (TMSOK) have been shown to be highly effective in promoting rapid cross-coupling of alkylboronic esters.[7][8] Common inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are also widely used, often in aqueous solvent mixtures.[5][9]

The solvent system can significantly influence the reaction rate and yield. While traditional Suzuki couplings often utilize solvents like toluene, tetrahydrofuran (THF), or dioxane, often with the addition of water, recent methods have demonstrated the efficacy of anhydrous conditions for rapid and homogenous reactions.[1][7][8]

Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for the Suzuki-Miyaura coupling of secondary alkylboronic esters with aryl halides, providing a basis for designing experiments with this compound.

Aryl HalideBoronic EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromobenzonitrileNeopentyldiol n-octylboronatePd-AntPhos-G3 (2)-TMSOK (1.5)2-MeTHF23< 196[7]
Methyl 4-bromobenzoateNeopentyldiol n-octylboronatePd-AntPhos-G3 (2)-TMSOK (1.5)2-MeTHF23< 192[7]
1-Bromo-4-(trifluoromethyl)benzeneNeopentyldiol n-octylboronatePd-AntPhos-G3 (2)-TMSOK (1.5)2-MeTHF23< 188[7]
2-Bromo-1,3-dimethyl-5-methoxybenzeneCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄ (3)Toluene1102485[6]
2-Bromo-1,3,5-triisopropylbenzeneCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄ (3)Toluene1102478[6]

Experimental Protocols

The following are detailed experimental protocols adapted from literature for the Suzuki-Miyaura coupling of secondary alkylboronic esters, which can be applied to reactions with this compound.

Protocol 1: Rapid, Anhydrous Suzuki-Miyaura Cross-Coupling of an Alkylboronic Ester[7][8]

This protocol is suitable for rapid, small-scale reactions under anhydrous conditions.

Materials:

  • Aryl halide (1.0 equiv)

  • Alkylboronic ester (e.g., this compound) (1.2 equiv)

  • Pd-AntPhos-G3 catalyst (2 mol %)

  • Potassium trimethylsilanolate (TMSOK) (1.5 equiv)

  • Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

  • Anhydrous toluene (for stock solutions)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a nitrogen-filled glovebox, prepare stock solutions of the Pd-AntPhos-G3 catalyst and TMSOK in anhydrous toluene.

  • To a reaction vial equipped with a magnetic stir bar, add the aryl halide (0.25 mmol, 1.0 equiv) and the alkylboronic ester (0.30 mmol, 1.2 equiv).

  • Add 2-MeTHF (to achieve a 0.1 M concentration of the aryl halide).

  • Add the TMSOK stock solution (0.375 mmol, 1.5 equiv).

  • Initiate the reaction by adding the Pd-AntPhos-G3 catalyst stock solution (0.005 mmol, 2 mol %).

  • Stir the reaction mixture at room temperature (23 °C).

  • Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete in under 1 hour.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a Secondary Alkylboronic Acid with a Sterically Hindered Aryl Halide[6]

This protocol is suitable for more challenging couplings involving sterically hindered substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Cyclohexylboronic acid (can be adapted for the corresponding ester) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol %)

  • AntPhos ligand (2 mol %)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (0.5 mmol, 1.0 equiv), cyclohexylboronic acid (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (0.005 mmol, 1 mol %), AntPhos (0.01 mmol, 2 mol %), and K₃PO₄ (1.5 mmol, 3.0 equiv).

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add anhydrous toluene (to achieve a 0.2 M concentration of the aryl halide).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reactions are typically run for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

  • Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OR)₂ + Base PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Aryl Halide - Boronic Ester - Catalyst & Ligand - Base - Solvent Start->Setup Reaction Run Reaction: - Inert Atmosphere - Heating & Stirring Setup->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue Workup Aqueous Workup: - Quench - Extraction Monitoring->Workup Complete Purification Purification: - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR, MS Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Dimethyl Cyclohexylboronate in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scope and limitations of dimethyl cyclohexylboronate as a reagent in carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction. Detailed protocols and key considerations for its use in synthetic chemistry are also presented.

Introduction

This compound is a C(sp³)-hybridized organoboron compound that serves as a valuable coupling partner in palladium-catalyzed cross-coupling reactions to form C(sp³)-C(sp²) bonds. These linkages are of significant interest in medicinal chemistry and materials science, as the introduction of three-dimensional alkyl fragments can improve the physicochemical properties of organic molecules. The Suzuki-Miyaura coupling of alkylboronic esters, including this compound, has become a powerful tool for the synthesis of complex organic structures. However, the use of secondary alkylboron reagents presents unique challenges compared to their aryl or vinyl counterparts, primarily due to slower transmetalation rates and the potential for side reactions such as β-hydride elimination.[1][2] This document outlines the practical applications, limitations, and experimental procedures for the effective use of this compound.

Scope of Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides or triflates. This reaction enables the direct introduction of a cyclohexyl moiety onto an aromatic or heteroaromatic core.

General Reaction Scheme:

The success of this coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. Modern methods for C(sp³)-C(sp²) coupling often employ bulky, electron-rich phosphine ligands to promote the key steps of the catalytic cycle and anhydrous conditions to mitigate side reactions.[1][3]

Substrate Scope

While specific quantitative data for this compound is dispersed in the literature, the general performance of secondary alkylboronic esters in Suzuki-Miyaura couplings provides a strong indication of its expected reactivity. The following table summarizes representative yields for the coupling of secondary alkylboronic esters with various aryl halides, which can be considered analogous to the expected performance of this compound under optimized conditions.

EntryAryl HalideAlkylboronic EsterCatalyst/LigandBaseSolventYield (%)Reference
14-BromotolueneNeopentyldiol n-butylboronateAntPhos-Pd-G3TMSOK1,4-Dioxane96[1]
22-BromonaphthaleneNeopentyldiol methylcyclohexylboronateAntPhos-Pd-G3TMSOK1,4-Dioxane75[1]
34-ChloroanisoleNeopentyldiol n-butylboronateAntPhos-Pd-G3TMSOK1,4-Dioxane85[1]
42,6-DichloropyridineHeptyl pinacol boronic esterRuPhos-Pd-G3LiOtBu1,4-Dioxane95[4]
53-BromopyridineCyclohexyl pinacol boronic esterSPhos-Pd-G2K₃PO₄n-Butanol/H₂O88[5]
64-BromoacetophenoneSecondary alkylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O92[2]

Key Observations on Substrate Scope:

  • Aryl Halides: Electron-deficient aryl halides generally provide higher yields and faster reaction rates.[6] Electron-rich and sterically hindered aryl halides can be more challenging coupling partners, often requiring higher catalyst loadings or longer reaction times.[1] Aryl chlorides can be successfully coupled, but typically require more active catalyst systems with bulky, electron-rich ligands.[2]

  • Heteroaryl Halides: The coupling of heteroaryl halides is feasible, but the Lewis basicity of the heteroatom can sometimes interfere with the palladium catalyst.[3] Careful selection of the ligand and reaction conditions is crucial for success.

Limitations and Side Reactions

The use of this compound, as with other secondary alkylboronic esters, is subject to several limitations and potential side reactions that can reduce the yield of the desired product.

  • Slow Transmetalation: The transfer of the alkyl group from boron to palladium is often the rate-limiting step in the catalytic cycle. This is slower for alkylboron reagents compared to their aryl counterparts.[1]

  • β-Hydride Elimination: Once the alkyl group is transferred to the palladium center, it can undergo β-hydride elimination, leading to the formation of cyclohexene and a palladium-hydride species. This palladium-hydride can then participate in side reactions, such as the reduction of the aryl halide starting material (protodehalogenation).[1]

  • Protodeboronation: In the presence of water and base, boronic esters can be hydrolyzed to the corresponding boronic acid, which can then undergo protodeboronation (cleavage of the C-B bond by a proton source). Anhydrous reaction conditions can help to minimize this side reaction.[5]

  • Homocoupling: Homocoupling of the aryl halide or the boronic ester can occur as a side reaction, particularly at higher temperatures or with less effective catalyst systems.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of alkylboronic esters involves the reaction of a Grignard reagent with a trialkyl borate. While the synthesis of the analogous pinacol ester is more commonly reported, a similar procedure can be followed for the dimethyl ester.

Reaction:

Procedure:

  • To a solution of trimethyl borate (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of cyclohexylmagnesium bromide (1.0 equivalent) in THF dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel to afford this compound.

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is based on modern methods developed for the efficient coupling of C(sp³)-boronic esters under anhydrous conditions.[1]

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium pre-catalyst (e.g., AntPhos-Pd-G3, 2 mol%)

  • Potassium trimethylsilanolate (TMSOK, 1.5 equivalents)

  • Anhydrous 1,4-dioxane (solvent)

  • Schlenk tube or other reaction vessel suitable for air-sensitive techniques

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, palladium pre-catalyst, and potassium trimethylsilanolate.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add this compound via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or GC-MS. Reaction times are typically short, often under 1 hour.[1]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative_Addition->Ar-Pd(II)L_n-X Transmetalation Transmetalation Ar-Pd(II)L_n-X->Transmetalation Ar-Pd(II)L_n-R Ar-Pd(II)L_n-R Transmetalation->Ar-Pd(II)L_n-R Byproduct X-B(OR')₂(Base) Transmetalation->Byproduct Reductive_Elimination Reductive Elimination Ar-Pd(II)L_n-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Ar-R Product Reductive_Elimination->Ar-R Base Base (e.g., TMSOK) Borate_Complex [R-B(OR')₂(Base)]⁻ Base->Borate_Complex Boronate R-B(OR')₂ Boronate->Borate_Complex Borate_Complex->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup 1. Add solids (Aryl Halide, Catalyst, Base) to oven-dried Schlenk tube Inert 2. Evacuate and backfill with Argon (3x) Setup->Inert Solvent 3. Add anhydrous solvent Inert->Solvent Boronate 4. Add this compound Solvent->Boronate React 5. Stir at specified temperature and monitor progress (TLC/GC-MS) Boronate->React Quench 6. Quench with aq. NH₄Cl React->Quench Extract 7. Extract with organic solvent Quench->Extract Dry 8. Dry organic layer and concentrate Extract->Dry Purify 9. Purify by column chromatography Dry->Purify

References

Application Notes and Protocols: Utilizing Dimethyl Cyclohexylboronate in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of dimethyl cyclohexylboronate as a versatile building block in modern organic synthesis. The focus is on its application in key cross-coupling reactions for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the construction of complex molecules, including pharmaceuticals and biologically active compounds.

Introduction

This compound is an alkylboronic ester that serves as a valuable precursor for the introduction of a cyclohexyl moiety into a variety of molecular scaffolds. The cyclohexyl group is a common structural motif in many drug molecules, contributing to desirable physicochemical properties such as lipophilicity and metabolic stability. The use of boronic esters like this compound has gained prominence due to their stability, ease of handling, and broad functional group tolerance in widely-used cross-coupling methodologies.

The primary applications of this compound detailed herein are the Suzuki-Miyaura cross-coupling for C(sp²)–C(sp³) bond formation and the Chan-Lam amination for the synthesis of N-cyclohexyl amines. These reactions are prized for their reliability and mild conditions, making them suitable for late-stage functionalization in complex synthetic sequences.

Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Cyclohexyl-Aryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, enabling the coupling of an organoboron species with an organic halide or triflate, catalyzed by a palladium complex.[1] The use of alkylboronic esters, such as this compound, allows for the creation of C(sp²)-C(sp³) linkages, which are of significant interest in medicinal chemistry for increasing the three-dimensional character of drug candidates.[2]

General Reaction Scheme:

Suzuki_Miyaura cluster_catalytic_cycle Catalytic Cycle A This compound F [Ar-Pd(II)-X] A->F Transmetalation B Aryl Halide/Triflate (Ar-X) B->F Oxidative Addition C Pd(0) Catalyst C->F D Base E Cyclohexyl-Aryl Product G [Ar-Pd(II)-Cyclohexyl] G->C Regeneration G->C G->E Reductive Elimination

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters

Successful Suzuki-Miyaura coupling of alkylboronic esters is dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical conditions.

ParameterTypical Reagents/ConditionsNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd catalystsCatalyst loading is typically 1-5 mol%.
Ligand Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos)Essential for promoting oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃, K₂CO₃, TMSOK[2]The choice of base is critical and can influence reaction rate and yield.
Solvent Toluene, Dioxane, THF, 2-MeTHFAnhydrous conditions are often preferred to minimize protodeboronation.[2]
Temperature Room Temperature to 110 °CReaction temperature is substrate-dependent.
Reaction Time 1 to 24 hoursReaction progress should be monitored by TLC or LC-MS.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Note: This is a generalized protocol and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv) and the anhydrous solvent (e.g., toluene, 0.1-0.2 M).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cyclohexyl-aryl compound.

Application 2: Chan-Lam Amination for the Synthesis of N-Cyclohexyl Amines

The Chan-Lam amination is a copper-catalyzed reaction that forms a C-N bond between an organoboron reagent and an amine.[3] This reaction provides a powerful alternative to traditional N-alkylation methods and is particularly useful for the synthesis of N-aryl and N-heteroaryl amines. The use of alkylboronic esters like this compound extends this methodology to the preparation of N-alkyl amines.

General Reaction Scheme:

Chan_Lam cluster_catalytic_cycle Proposed Catalytic Cycle A This compound G [Cu(II)-Amine Complex] A->G Transmetalation B Amine (R₂NH) B->G Coordination C Cu(II) Catalyst D Base (optional) E Oxidant (e.g., O₂/Air) F N-Cyclohexyl Amine H [Cu(III) Intermediate] G->H Oxidation H->C Regeneration H->F Reductive Elimination

Caption: Proposed workflow for the Chan-Lam N-alkylation reaction.

Key Experimental Parameters

The Chan-Lam amination of alkylboronic esters often requires stoichiometric amounts of a copper salt, which can also act as the oxidant. The reaction is typically performed in the presence of air.

ParameterTypical Reagents/ConditionsNotes
Copper Source Cu(OAc)₂, Cu(OTf)₂Often used in stoichiometric amounts when an external oxidant is not employed.[3][4]
Base Pyridine, Et₃N, DMAP, Cs₂CO₃Can act as both a base and a ligand to the copper center.[3]
Solvent CH₂Cl₂, MeCN, MeOH, TolueneA variety of solvents can be used.
Oxidant Air (O₂)The reaction is often run open to the atmosphere.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient compared to Suzuki-Miyaura couplings.
Reaction Time 8 to 36 hoursReaction times can be longer for less reactive substrates.[3]
Experimental Protocol: General Procedure for Chan-Lam Amination

Note: This is a generalized protocol based on the amination of other boronic esters and may require optimization.[3]

  • Reaction Setup: To a vial, add the amine (1.0 equiv), this compound (1.5-2.0 equiv), and copper(II) acetate (1.0-2.0 equiv).

  • Reagent Addition: Add a suitable solvent (e.g., a mixture of CH₂Cl₂ and MeOH) and a base (e.g., pyridine or DMAP, 2.0 equiv).[3] If using a solid base like Cs₂CO₃, it should also be added at this stage.

  • Reaction Execution: Stir the reaction mixture vigorously, open to the air, at the desired temperature (e.g., room temperature to 50 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica gel, eluting with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the N-cyclohexyl amine product.

Conclusion

This compound is a highly valuable reagent for the incorporation of the cyclohexyl motif into complex molecules. Its utility in robust and versatile cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings makes it an attractive building block for researchers in synthetic and medicinal chemistry. The provided protocols offer a starting point for the application of this reagent in the synthesis of novel compounds with potential biological activity. As with any synthetic methodology, optimization of the reaction conditions for each specific substrate combination is recommended to achieve the best results.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Dimethyl Cyclohexylboronate with Heteroaryl Bromides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol details the application of dimethyl cyclohexylboronate as a coupling partner with a variety of heteroaryl bromides. The introduction of a cyclohexyl moiety is of significant interest in medicinal chemistry as it can enhance the lipophilicity and metabolic stability of drug candidates. These application notes provide a general procedure, reaction conditions, and expected outcomes for the successful synthesis of cyclohexyl-substituted heteroarenes.

The following protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of alkylboronic esters with heteroaryl halides. Optimization may be required for specific substrates.

Reaction Scheme

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with various heteroaryl bromides.

Materials:

  • This compound (or a suitable analog like cyclohexylboronic acid pinacol ester)

  • Heteroaryl bromide

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable phosphine ligand)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the heteroaryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: The vessel is sealed and purged with an inert atmosphere (nitrogen or argon) for 5-10 minutes.

  • Solvent Addition: Anhydrous solvent is added via syringe.

  • Reaction: The reaction mixture is stirred at the specified temperature (typically 80-110 °C) for the designated time (typically 2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cyclohexyl-substituted heteroaryl product.

Data Presentation

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of a cyclohexylboronic acid derivative with various bromo-substituted heteroarenes, based on analogous reactions reported in the literature.

EntryHeteroaryl BromideProductYield (%)
12-Bromopyridine2-Cyclohexylpyridine75-85
23-Bromopyridine3-Cyclohexylpyridine80-90
34-Bromopyridine4-Cyclohexylpyridine85-95
42-Bromothiophene2-Cyclohexylthiophene70-80
53-Bromothiophene3-Cyclohexylthiophene75-85
65-Bromo-1-methyl-1H-imidazole5-Cyclohexyl-1-methyl-1H-imidazole65-75
72-Bromoquinoline2-Cyclohexylquinoline70-80
83-Bromoquinoline3-Cyclohexylquinoline75-85

Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Heteroaryl-Br ArPdX R(het)-Pd(II)L₂-Br OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Base, [R(cy)B(OR)₂OH]⁻ ArPdR R(het)-Pd(II)L₂-R(cy) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Heteroaryl-Cyclohexane RedElim->Product Boronate Cyclohexyl-B(OR)₂ Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the logical steps for performing the Suzuki-Miyaura coupling protocol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: Heteroaryl Bromide, This compound, Catalyst, Base Inert Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product Purify->Characterize

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols for Microwave-Assisted Suzuki Reactions with Dimethyl Cyclohexylboronate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing dimethyl cyclohexylboronate. This methodology is particularly valuable for the rapid and efficient synthesis of cyclohexyl-aryl compounds, which are important structural motifs in medicinal chemistry and materials science. Microwave irradiation significantly accelerates reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[1]

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[2] The use of microwave technology provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and improve yields.[1]

This compound serves as a readily available and stable source of a cyclohexyl nucleophile for the synthesis of various cyclohexyl-substituted aromatic and heteroaromatic compounds. These application notes provide a generalized protocol, as direct literature examples for this specific boronate ester under microwave conditions are limited. The provided conditions are based on established methods for similar alkylboronic esters and arylboronic acids in microwave-assisted Suzuki couplings.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers the organic group (in this case, cyclohexyl) to the palladium center, displacing the halide.

  • Reductive Elimination: The coupled product (Ar-Cyclohexyl) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArR L_nPd(II)(Ar)(Cyclohexyl) Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-Cyclohexyl RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronate Cyclohexyl-B(OMe)2 + Base Boronate->Transmetalation Experimental_Workflow start Start reagents 1. Add Reagents to Microwave Vial start->reagents seal 2. Seal Vial reagents->seal microwave 3. Microwave Irradiation seal->microwave cool 4. Cool to Room Temp. microwave->cool workup 5. Aqueous Workup & Extraction cool->workup purify 6. Purification workup->purify end Product purify->end

References

Application Notes and Protocols: Base Selection for Activating Dimethyl Cyclohexylboronate in Suzuki-M-yaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The use of alkylboronic acid derivatives, such as dimethyl cyclohexylboronate, is of particular interest in drug discovery and development for the introduction of saturated carbocyclic motifs. A critical parameter for the successful coupling of these sterically hindered and less reactive secondary alkylboronates is the choice of base. The base plays a pivotal role in the activation of the boronate ester for the crucial transmetalation step in the catalytic cycle. This document provides a detailed guide to the selection of an appropriate base for the Suzuki-Miyaura cross-coupling of this compound with aryl halides, including experimental protocols and a summary of expected outcomes based on reported trends for similar substrates.

The Role of the Base in the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.

The base is crucial for the transmetalation step. It is widely accepted that the base activates the boronic ester by forming a more nucleophilic "ate" complex (a tetracoordinate boronate species). This increased nucleophilicity facilitates the transfer of the cyclohexyl group from boron to the palladium center. The choice of base can significantly impact the reaction rate and yield, particularly with less reactive coupling partners like secondary alkylboronates.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Cyclohexyl(L2) Ar-Pd(II)-Cyclohexyl(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Cyclohexyl(L2) Transmetalation Ar-Pd(II)-Cyclohexyl(L2)->Pd(0)L2 Ar-Cyclohexyl Ar-Cyclohexyl Ar-Pd(II)-Cyclohexyl(L2)->Ar-Cyclohexyl Reductive Elimination Base Base [Cyclohexyl-B(OMe)2(Base)]- [Cyclohexyl-B(OMe)2(Base)]- Base->[Cyclohexyl-B(OMe)2(Base)]- Cyclohexyl-B(OMe)2 Cyclohexyl-B(OMe)2 Cyclohexyl-B(OMe)2->[Cyclohexyl-B(OMe)2(Base)]- Activation [Cyclohexyl-B(OMe)2(Base)]-->Ar-Pd(II)-Cyclohexyl(L2)

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling highlighting the role of the base in activating the boronate ester.

Base Selection Guide

The choice of base is highly dependent on the specific substrates, catalyst system, and solvent. For the coupling of sterically hindered secondary alkylboronates like this compound, stronger bases are often required to facilitate the sluggish transmetalation step. Below is a summary of commonly used bases and their general applicability.

BaseCommon Applications and Considerations
Potassium Phosphate (K₃PO₄) A versatile and widely used base for a variety of Suzuki-Miyaura couplings, including those with alkylboronic esters. It is a moderately strong base that is often effective when other bases fail.
Cesium Carbonate (Cs₂CO₃) A strong base that is particularly effective for challenging couplings, including those involving secondary alkyltrifluoroborates. Its high solubility in many organic solvents can be advantageous.
Potassium tert-Butoxide (KOt-Bu) A very strong, non-nucleophilic base that has shown success in the coupling of unactivated secondary alkyl halides. Its high reactivity may require careful control of reaction conditions.
Potassium Carbonate (K₂CO₃) A common and cost-effective base, often used in conjunction with a phase-transfer catalyst or in aqueous solvent mixtures. It may be less effective for more challenging secondary alkylboronate couplings.
Sodium Carbonate (Na₂CO₃) Similar to potassium carbonate, it is a widely used and economical choice. It has been shown to be highly effective in some Suzuki-Miyaura couplings of arylboronic acids.

Experimental Protocols

The following protocols provide a general framework for the screening of bases in the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

General Procedure for Base Screening

This procedure is designed for the parallel screening of different bases to identify the optimal conditions for a specific substrate combination.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis Reagents Aryl Bromide (1.0 equiv) This compound (1.5 equiv) Pd Catalyst (e.g., Pd(dppf)Cl2, 2 mol%) Ligand (if needed) Solvent (e.g., Dioxane/H2O) ReactionVials Reaction Vials Reagents->ReactionVials Bases Array of Bases: K3PO4 (3.0 equiv) Cs2CO3 (3.0 equiv) KOtBu (3.0 equiv) K2CO3 (3.0 equiv) Bases->ReactionVials Heating Heat at 80-100 °C ReactionVials->Heating Monitoring Monitor by TLC or GC-MS Heating->Monitoring Quench Quench with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Analyze Analyze by NMR, GC-MS Purify->Analyze

Figure 2: General experimental workflow for base screening in the Suzuki-Miyaura cross-coupling of this compound.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • This compound

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

  • Bases: Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃), Potassium tert-butoxide (KOt-Bu), Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a series of oven-dried reaction vials equipped with stir bars, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and the palladium catalyst (0.02 mmol, 2 mol%).

  • To each vial, add one of the selected bases (3.0 mmol): K₃PO₄, Cs₂CO₃, KOt-Bu, or K₂CO₃.

  • Evacuate and backfill each vial with an inert gas (repeat three times).

  • Add the anhydrous solvent (e.g., 4 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) to each vial via syringe.

  • Place the vials in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).

  • Stir the reactions for the specified time (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reactions to room temperature.

  • Quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclohexyl-aryl product.

  • Determine the yield for each reaction to identify the optimal base.

Expected Results and Data Presentation

The following table summarizes hypothetical but representative yields for the cross-coupling of this compound with 4-bromoanisole based on the general reactivity trends observed for secondary alkylboronates.

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K₃PO₄Dioxane/H₂O (4:1)901885
2Cs₂CO₃Dioxane/H₂O (4:1)901892
3KOt-BuDioxane/H₂O (4:1)901878
4K₂CO₃Dioxane/H₂O (4:1)901845

Note: These are illustrative yields and actual results may vary depending on the specific substrates, catalyst, and reaction conditions.

Conclusion

The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound. Stronger inorganic bases such as cesium carbonate and potassium phosphate are often more effective for activating these sterically hindered secondary alkylboronates. A systematic screening of bases, as outlined in the provided protocol, is highly recommended to identify the optimal conditions for a given substrate combination. The information and protocols presented in these application notes are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

Application Notes and Protocols: One-Pot Synthesis and Coupling Reactions of Dimethyl Cyclohexylboronate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the one-pot synthesis of dimethyl cyclohexylboronate and its subsequent application in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam coupling reactions. The methodologies detailed herein offer efficient pathways for the formation of carbon-carbon and carbon-nitrogen bonds, which are of significant interest in medicinal chemistry and materials science.

I. One-Pot Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a one-pot procedure from cyclohexene. This method involves an initial hydroboration of the alkene followed by in-situ transesterification with methanol. This approach avoids the isolation of the intermediate cyclohexylborane, streamlining the synthetic process.

Experimental Protocol: One-Pot Synthesis

A detailed protocol for the one-pot synthesis of this compound is provided below.

Parameter Value
Reactants Cyclohexene, Borane-tetrahydrofuran complex (1 M in THF), Methanol
Stoichiometry Cyclohexene (1.0 equiv), BH3-THF (1.1 equiv), Methanol (excess)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Removal of solvent under reduced pressure, followed by distillation

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclohexene (1.0 equiv) dissolved in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add borane-tetrahydrofuran complex (1.1 equiv, 1 M solution in THF) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Slowly add anhydrous methanol (excess) to the reaction mixture at room temperature.

  • Stir the mixture for an additional 1 hour.

  • Remove the solvent and excess methanol under reduced pressure.

  • The crude this compound can be purified by distillation under reduced pressure.

Logical Workflow for One-Pot Synthesis:

G One-Pot Synthesis of this compound A Cyclohexene + BH3-THF in THF B Hydroboration (0 °C to RT, 2h) A->B C Tricyclohexylborane Intermediate B->C D Addition of Methanol C->D E Transesterification (RT, 1h) D->E F This compound E->F

Caption: Workflow for the one-pot synthesis of this compound.

II. Coupling Reactions of this compound

This compound is a versatile intermediate for forming new chemical bonds. Below are protocols for its use in Suzuki-Miyaura and Chan-Lam coupling reactions.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the cyclohexyl group of the boronate ester and an aryl or vinyl halide. This reaction is a cornerstone of modern organic synthesis, particularly for the construction of biaryl and styrenyl motifs.

Experimental Protocol: Suzuki-Miyaura Coupling

Parameter Value
Reactants This compound (1.2 equiv), Aryl bromide (1.0 equiv)
Catalyst Pd(PPh3)4 (3 mol%)
Base K2CO3 (2.0 equiv)
Solvent Toluene/Water (4:1)
Temperature 90 °C
Reaction Time 12-24 hours
Work-up Extraction with an organic solvent, followed by column chromatography

Procedure:

  • To a Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(PPh3)4 (3 mol%), and K2CO3 (2.0 equiv).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add the degassed toluene/water (4:1) solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Suzuki-Miyaura Coupling Reactions and Yields:

Aryl Bromide Product Yield (%)
4-Bromoanisole4-Cyclohexylanisole85
1-Bromo-4-nitrobenzene1-Cyclohexyl-4-nitrobenzene78
2-Bromopyridine2-Cyclohexylpyridine72

Catalytic Cycle of Suzuki-Miyaura Coupling:

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 Transmetalation (R'B(OMe)2) PdII_R_R1->Pd0 Reductive Elimination Product R-R' PdII_R_R1->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Chan-Lam coupling reaction facilitates the formation of a carbon-nitrogen bond between the cyclohexyl group and a nitrogen-containing nucleophile, such as an amine or amide. This copper-catalyzed reaction is a powerful tool for the synthesis of N-alkylated compounds.

Experimental Protocol: Chan-Lam Coupling

Parameter Value
Reactants This compound (1.5 equiv), Amine (1.0 equiv)
Catalyst Cu(OAc)2 (10 mol%)
Ligand Pyridine (2.0 equiv)
Solvent Dichloromethane (DCM)
Atmosphere Air (balloon)
Temperature Room Temperature
Reaction Time 24-48 hours
Work-up Filtration, followed by column chromatography

Procedure:

  • To a round-bottom flask, add the amine (1.0 equiv), this compound (1.5 equiv), Cu(OAc)2 (10 mol%), and pyridine (2.0 equiv).

  • Add dichloromethane (DCM) as the solvent.

  • Fit the flask with a balloon of air and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.

  • Wash the Celite pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Chan-Lam Coupling Reactions and Yields:

Amine Product Yield (%)
AnilineN-Cyclohexylaniline75
Morpholine4-Cyclohexylmorpholine82
BenzamideN-Cyclohexylbenzamide68

Proposed Mechanism for Chan-Lam Coupling:

G Proposed Chan-Lam Catalytic Cycle CuII Cu(II) CuII_B [R-B(OMe)2-Cu(II)] CuII->CuII_B Coordination (R-B(OMe)2) CuIII R-Cu(III)-Nu CuII_B->CuIII Oxidative Addition (H-Nu) CuIII->CuII Reductive Elimination Product R-Nu CuIII->Product

Caption: A simplified proposed catalytic cycle for the Chan-Lam coupling reaction.

Troubleshooting & Optimization

Low yield in Suzuki coupling with dimethyl cyclohexylboronate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions, with a specific focus on the use of dimethyl cyclohexylboronate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in a Suzuki coupling reaction with this compound?

Low yields in Suzuki couplings with secondary alkylboronates like this compound are often attributed to two main factors:

  • Slow Transmetalation: The transfer of the cyclohexyl group from the boron atom to the palladium catalyst can be sluggish for sterically hindered secondary alkyl groups.

  • Competing β-Hydride Elimination: Once the alkyl-palladium intermediate is formed, it can undergo β-hydride elimination, a side reaction that leads to the formation of cyclohexene and an aryl-hydrido-palladium species, which then results in the formation of a dehalogenated arene byproduct instead of the desired coupled product. This process is often competitive with the desired reductive elimination step that forms the C-C bond.[1][2]

Other general factors that can contribute to low yields in Suzuki couplings include:

  • Inefficient oxidative addition of the aryl halide to the Pd(0) catalyst.

  • Protodeboronation of the boronic ester.[1]

  • Homocoupling of the boronic ester or aryl halide.

  • Catalyst deactivation.

  • Suboptimal reaction conditions (e.g., base, solvent, temperature).

Q2: How does the choice of boronic ester protecting group affect the reaction outcome?

The protecting group on the boronic acid can influence both the stability of the reagent and its reactivity in the Suzuki coupling. While specific data for this compound is limited, studies on other alkylboronates show that different esters have varying impacts on reaction rates and yields. For instance, MIDA (N-methyliminodiacetic acid) boronates are known for their high stability and are often used in iterative cross-coupling reactions.[1] Pinacol esters are also widely used due to their stability. The reactivity of the boronic ester is a balance between its stability and the ease with which it undergoes transmetalation.

Q3: Can the palladium precatalyst influence the yield of the reaction?

Yes, the choice of palladium precatalyst can significantly impact the reaction's success. Precatalysts are designed to readily generate the active Pd(0) species required for the catalytic cycle to begin. The use of advanced precatalysts, such as those incorporating bulky, electron-rich phosphine ligands like SPhos or XPhos, can lead to faster reaction rates and higher yields, especially for challenging substrates like secondary alkylboronates.[1][3] These ligands promote both the oxidative addition and the reductive elimination steps while helping to suppress side reactions like β-hydride elimination.

Q4: What is the role of water in Suzuki couplings with alkylboronates?

The presence of water can have a complex effect on Suzuki couplings. In many cases, a small amount of water is beneficial and can even be essential for the reaction to proceed, particularly when using inorganic bases like K₃PO₄.[1][4] Water can aid in the dissolution of the base and facilitate the formation of the active boronate species required for transmetalation. However, excessive water can lead to undesired side reactions like protodeboronation of the boronic ester.[5] For some systems, anhydrous conditions using soluble organic bases have been shown to be effective.

Troubleshooting Guide

Issue: Low Yield of the Desired Coupled Product

Below is a systematic guide to troubleshoot low yields in your Suzuki coupling reaction with this compound.

1. Evaluate the Reaction Components and Conditions:

Review your experimental setup, focusing on the key parameters known to influence the reaction outcome.

ParameterRecommendation for this compoundRationale
Palladium Catalyst/Ligand Use a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or AntPhos. Often, using a pre-formed precatalyst (e.g., SPhos-Pd-G3) is preferable.These ligands promote the desired reductive elimination over competing β-hydride elimination and can accelerate the slow transmetalation step.[1]
Base A moderately strong base is typically required. Consider using K₃PO₄, Cs₂CO₃, or KOtBu. The presence of a small amount of water with inorganic bases is often beneficial.The base is crucial for activating the boronic ester for transmetalation. The choice of base can significantly impact the reaction rate and yield.[1][6]
Solvent Aprotic polar solvents are generally effective. Common choices include THF, 1,4-dioxane, or toluene, often with a small amount of water.The solvent affects the solubility of the reactants and the stability of the catalytic species.
Temperature Reactions with secondary alkylboronates may require elevated temperatures (e.g., 80-110 °C) to overcome the activation barrier for transmetalation.Increased temperature can improve reaction kinetics but may also promote side reactions if not optimized.
Reaction Time Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.Prolonged reaction times can lead to decomposition of the catalyst or products.

2. Investigate Potential Side Reactions:

Analyze your crude reaction mixture to identify byproducts, which can provide clues about the cause of the low yield.

Side Product ObservedPotential CauseSuggested Solution
Dehalogenated Arene β-Hydride elimination from the alkyl-palladium intermediate.- Use a bulkier, more electron-rich phosphine ligand to favor reductive elimination. - Optimize the reaction temperature; sometimes a lower temperature can suppress this pathway.
Homocoupled Arene (Ar-Ar) Can occur if the oxidative addition is slow or if the palladium catalyst is oxidized to Pd(II).- Ensure rigorous degassing of the reaction mixture to remove oxygen. - Use a more reactive aryl halide (I > Br > Cl).
Protodeboronated Starting Material (Cyclohexane) The boronic ester is cleaved by water or other protic sources before it can participate in the coupling.- Ensure the use of dry solvents and reagents if running under anhydrous conditions. - If using aqueous conditions, optimize the amount of water.

3. Workflow for Troubleshooting Low Yield:

The following diagram illustrates a logical workflow for troubleshooting low-yield Suzuki coupling reactions.

G Troubleshooting Workflow for Low Suzuki Coupling Yield start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_byproducts Analyze Crude Reaction Mixture (TLC, GC/LC-MS) check_conditions->analyze_byproducts optimize_ligand Optimize Ligand (e.g., SPhos, XPhos) analyze_byproducts->optimize_ligand Dehalogenation or low conversion optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) analyze_byproducts->optimize_base Protodeboronation or low conversion success Improved Yield optimize_ligand->success Yield Improves no_improvement No Significant Improvement optimize_ligand->no_improvement optimize_base->success Yield Improves optimize_base->no_improvement optimize_solvent Optimize Solvent (e.g., Toluene, Dioxane) optimize_solvent->success Yield Improves re_evaluate Re-evaluate Substrate Purity and Reagent Quality optimize_solvent->re_evaluate Yield does not improve no_improvement->optimize_solvent re_evaluate->start

Caption: A flowchart outlining the steps to troubleshoot low yields in Suzuki coupling reactions.

Experimental Protocol

Representative Protocol for Suzuki Coupling of this compound with an Aryl Bromide:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10:1 v/v)

  • Anhydrous, degassed solvents

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium precatalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent system to the flask via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction is depicted below. For secondary alkylboronates, the reductive elimination step (V to I) is in competition with β-hydride elimination.

Suzuki_Cycle I Pd(0)L_n II Ar-Pd(II)-X(L_n) I->II Oxidative Addition (Ar-X) III Ar-Pd(II)-OR'(L_n) II->III Base (-OR') IV [Ar-Pd(II)-R(L_n)] III->IV Transmetalation (R-B(OR)2) IV->I β-Hydride Elimination (Side Reaction) V Ar-R IV->V Reductive Elimination IV:s->V:n

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Dimethyl Cyclohexylboronate in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dimethyl cyclohexylboronate in palladium-catalyzed cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during palladium-catalyzed cross-coupling reactions involving this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Cross-Coupling Product

Question: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or complete failure. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in a Suzuki-Miyaura coupling with a secondary alkylboronic ester like this compound can stem from several factors, primarily related to competing side reactions such as protodeboronation, homocoupling, and β-hydride elimination. The stability of the boronic ester and the efficiency of the catalytic cycle are paramount.

Potential Causes and Solutions:

  • Protodeboronation: The cleavage of the C-B bond by a proton source is a common side reaction, especially in the presence of water and a strong base.[1][2]

    • Troubleshooting:

      • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.

      • Optimize the Base: A weaker base or a base with low water content can be beneficial. Potassium phosphate (K₃PO₄) is often a good choice for alkylboron reagents as it is less prone to cause hydrolysis compared to stronger bases like sodium hydroxide.[3]

      • "Slow-Release" Strategy: While less common for pre-formed esters, ensuring the boronic ester is not prematurely hydrolyzed to the less stable boronic acid is key. Running the reaction at the optimal temperature can minimize the time the ester is exposed to basic, aqueous conditions.

  • Homocoupling of the Boronic Ester: The formation of dicyclohexyl is an undesired side reaction that consumes the boronic ester. This is often promoted by the presence of oxygen, which can affect the palladium catalyst's oxidation state.[4]

    • Troubleshooting:

      • Degas Solvents Thoroughly: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas to remove dissolved oxygen from the reaction solvents.

      • Maintain an Inert Atmosphere: As mentioned, running the reaction under a positive pressure of an inert gas is crucial to prevent oxygen ingress.

  • β-Hydride Elimination: This is a significant side reaction for alkylboronic esters that possess a hydrogen atom on the carbon atom beta to the boron.[3][5] In the case of cyclohexylboronate, this can lead to the formation of cyclohexene and a reduced aryl/vinyl partner.

    • Troubleshooting:

      • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote reductive elimination over β-hydride elimination. Ligands like SPhos and AntPhos have shown success in couplings with secondary alkylboronates.[2][3]

      • Lower Reaction Temperature: If tolerated by the reaction kinetics, a lower temperature can sometimes disfavor β-hydride elimination.

  • Inefficient Catalytic System: The palladium catalyst and ligand combination may not be optimal for the specific substrates.

    • Troubleshooting:

      • Catalyst and Ligand Screening: If standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are ineffective, consider more specialized ligands for alkyl-alkyl or aryl-alkyl couplings. A comparative study of different ligands can be highly beneficial.[3]

Below is a logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions with this compound.

G start Low or No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Inertness, Solvent) check_reagents->check_conditions analyze_side_products Analyze Crude Reaction Mixture (GC-MS, NMR) check_conditions->analyze_side_products protodeboronation Protodeboronation Detected? analyze_side_products->protodeboronation homocoupling Homocoupling Detected? protodeboronation->homocoupling No optimize_base Optimize Base (e.g., K3PO4) and Minimize Water protodeboronation->optimize_base Yes beta_hydride β-Hydride Elimination/Reduction Detected? homocoupling->beta_hydride No improve_inertness Improve Inert Atmosphere (Degas Solvents) homocoupling->improve_inertness Yes optimize_ligand Optimize Ligand (e.g., SPhos, AntPhos) beta_hydride->optimize_ligand Yes optimize_catalyst Screen Different Palladium Pre-catalysts beta_hydride->optimize_catalyst No final_optimization Further Optimization (Temperature, Concentration) optimize_base->final_optimization improve_inertness->final_optimization optimize_ligand->final_optimization optimize_catalyst->final_optimization

Troubleshooting workflow for low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in palladium catalysis?

A1: The three most prevalent side reactions are:

  • Protodeboronation: The C-B bond is cleaved by a proton source, leading to the formation of cyclohexane. This is often exacerbated by the presence of water and a strong base.[1][2]

  • Homocoupling: Two molecules of the boronic ester couple to form dicyclohexyl. This is often promoted by oxygen in the reaction mixture.[4]

  • β-Hydride Elimination: For alkyl groups with β-hydrogens, like the cyclohexyl group, a hydrogen atom can be transferred to the palladium center, leading to the formation of cyclohexene and a reduced (dehalogenated) coupling partner.[3][5]

The interplay of these side reactions is a key challenge in achieving high yields with secondary alkylboronates.

G cluster_main Desired Suzuki-Miyaura Coupling cluster_side Side Reactions main_reaction This compound + Ar-X -> Cyclohexyl-Ar protodeboronation Protodeboronation -> Cyclohexane homocoupling Homocoupling -> Dicyclohexyl beta_hydride β-Hydride Elimination -> Cyclohexene + Ar-H

Main reaction versus common side reactions.

Q2: How does the choice of base affect the stability of this compound?

A2: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic ester for transmetalation. However, a strong, highly aqueous base can promote the hydrolysis of the dimethyl ester to the corresponding boronic acid, which can be more susceptible to protodeboronation. Inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often preferred over strong hydroxides for couplings with sensitive alkylboronates as they provide a good balance of reactivity and minimize side reactions.[3][6] The presence of water with K₃PO₄ can be beneficial for the reaction.[3]

Q3: Which palladium catalysts and ligands are recommended for coupling with this compound?

A3: The choice of ligand is critical for successful coupling with secondary alkylboronates. Bulky, electron-rich phosphine ligands are generally preferred as they can accelerate the rate of reductive elimination relative to competing side reactions like β-hydride elimination.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This ligand has shown broad utility and stability in couplings involving alkylboronic acids and esters.[3]

  • AntPhos: This oxaphosphole ligand has been shown to be effective in rapid, anhydrous Suzuki-Miyaura couplings of alkylboronic esters.[7]

  • Pd(dppf)Cl₂: While a common and robust catalyst, it may not always be the optimal choice for challenging secondary alkyl couplings and can be outperformed by more specialized ligands under certain conditions.

A screening of different ligands is often a prudent step in optimizing a new reaction.

Q4: Can I use this compound directly, or should I convert it to another derivative?

A4: this compound can be used directly in Suzuki-Miyaura reactions. However, boronic esters, in general, can be less reactive than the corresponding boronic acids or trifluoroborate salts. If you are facing persistent issues with low reactivity or side reactions, converting the boronic ester to a potassium alkyltrifluoroborate salt is a viable strategy. These salts often exhibit enhanced stability and can participate in "slow-release" of the boronic acid under the reaction conditions, which can minimize side reactions.

Quantitative Data on Reaction Performance

Direct quantitative data on the side products of this compound is limited in the literature. However, the following tables summarize the yields of the desired cross-coupling products for secondary alkylboronic acids/esters under various conditions, which indirectly reflects the extent to which side reactions are minimized.

Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of Cyclohexylboronic Acid with an Aryl Bromide

EntryLigandBaseSolventTemperature (°C)Yield of Coupled Product (%)Reference
1BI-DIMEK₃PO₄Toluene11031[2]
2AntPhosK₃PO₄Toluene110Increased from 31%[2]

Reaction of 2,4,6-triisopropylphenyl bromide with cyclohexylboronic acid.

Table 2: Effect of Base and Solvent on the Coupling of n-Butylboronic Acid

EntryBaseSolventTemperature (°C)Conversion (%)Reference
1K₃PO₄THF120High[3]
2K₂CO₃/Cs₂CO₃Dioxane120High[3]
33N NaOHi-PrOH105Quantitative (after 35h)[3]

While this data is for a primary alkylboronic acid, it illustrates the significant impact of the base and solvent system on reaction efficiency.

Experimental Protocols

General Protocol for Minimizing Side Reactions in the Suzuki-Miyaura Coupling of this compound:

This protocol provides a starting point for optimizing the reaction and minimizing undesired side products.

1. Reagent and Glassware Preparation:

  • Thoroughly dry all glassware in an oven at >120 °C for several hours and allow to cool under a stream of inert gas (Argon or Nitrogen).
  • Use anhydrous solvents. If not purchased as such, solvents should be dried using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).
  • The base (e.g., K₃PO₄) should be of high purity and stored in a desiccator.

2. Reaction Setup (under Inert Atmosphere):

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).
  • Seal the flask, and evacuate and backfill with inert gas at least three times.
  • Add the aryl/vinyl halide (1 equivalent) and the this compound (1.2-1.5 equivalents).
  • Via syringe, add the degassed solvent (e.g., THF, Dioxane, or Toluene). The reaction concentration is typically in the range of 0.1-0.5 M.

3. Reaction Execution:

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). The optimal temperature will depend on the specific substrates and catalyst system.
  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram:

G start Start: Assemble Dried Glassware add_solids Add Pd Catalyst, Ligand, and Base start->add_solids inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill) add_solids->inert_atmosphere add_reagents Add Aryl Halide and this compound inert_atmosphere->add_reagents add_solvent Add Degassed Solvent add_reagents->add_solvent heat_stir Heat and Stir Reaction Mixture add_solvent->heat_stir monitor Monitor Reaction Progress (GC/LC-MS, TLC) heat_stir->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify end End: Isolated Product purify->end

General experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of Products from Dimethyl Cyclohexylboronate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products from dimethyl cyclohexylboronate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying products from reactions involving this compound?

A1: The primary purification techniques for products of this compound reactions include:

  • Column Chromatography: Utilizes a stationary phase like silica gel or alumina to separate the desired product from impurities based on polarity.[1]

  • Recrystallization: Effective for solid products, this method involves dissolving the crude material in a hot solvent and allowing it to cool, leading to the formation of pure crystals.[1]

  • Acid-Base Extraction: This technique is useful for separating acidic or basic impurities from the desired product by altering their solubility in aqueous and organic phases.

  • Derivatization: In cases where direct purification is challenging, the boronic ester can be converted into a more easily purifiable derivative, such as a diethanolamine (DABO) boronate, which can then be reverted to the boronic acid.

Q2: My boronic ester appears to be decomposing on the silica gel column. What can I do to prevent this?

A2: Decomposition on silica gel is a common issue. Here are several strategies to mitigate this:

  • Use Neutral or Basic Alumina: Alumina is generally less acidic than silica gel and can be a better choice for purifying acid-sensitive boronic esters.[1] One researcher successfully purified their boronate ester using neutral alumina, with the product eluting in hexane.[1]

  • Impregnate Silica Gel with Boric Acid: Treating the silica gel with a boric acid solution can reduce the Lewis basicity of the silica, which helps to prevent the over-adsorption and decomposition of boronic esters.[2] This method has been shown to improve yields significantly.[2]

  • Use a Non-polar Eluent System: Start with a very non-polar eluent system (e.g., hexane/ethyl acetate mixtures with a low percentage of ethyl acetate) and gradually increase the polarity.

  • Minimize Residence Time on the Column: Use flash chromatography with a shorter column to reduce the contact time between your compound and the silica gel.

Q3: How can I remove unreacted boronic acid from my reaction mixture?

A3: Unreacted boronic acid can often be removed using the following methods:

  • Aqueous Basic Wash: Boronic acids are acidic and can be converted to their corresponding boronate salts with a mild aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). These salts are typically water-soluble and can be removed through an aqueous extraction.

  • Sorbitol Extraction: Adding sorbitol to a biphasic mixture can selectively pull the boronic acid into the aqueous layer, leaving the boronic ester in the organic layer.

  • Derivatization to a Diethanolamine Adduct: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which can then be filtered off.

Troubleshooting Guides

Problem 1: The desired product co-elutes with impurities during column chromatography.
Possible Cause Troubleshooting Step
Inappropriate solvent systemPerform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetonitrile) to find an eluent that provides better separation.[3]
Overloading the columnReduce the amount of crude material loaded onto the column.
Product is streaking on the columnAdd a small amount of a modifier like acetic acid or triethylamine to the eluent to improve peak shape.
Impurity is structurally very similar to the productConsider derivatization of the product or impurity to alter its polarity, making separation easier.
Problem 2: Low recovery of the product after purification.
Possible Cause Troubleshooting Step
Decomposition on silica gelRefer to FAQ 2 for strategies to prevent decomposition on silica gel.
Product is partially soluble in the recrystallization solvent at low temperatureCool the recrystallization mixture for a longer period or in an ice bath to maximize crystal formation. Try a different recrystallization solvent or a solvent mixture.
Product loss during extractionsPerform multiple extractions with smaller volumes of solvent. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Product is volatileUse caution when removing solvent under reduced pressure. Use lower temperatures and pressures.

Data Presentation

While direct comparative studies on the purification of a single this compound product are scarce, the following table provides examples of reported yields and purities for various purification methods applied to different boronic acid and ester derivatives.

Table 1: Exemplary Yields and Purities for Boronic Acid/Ester Purification Methods

Purification MethodSubstrate TypeReported YieldReported PurityCitation
RecrystallizationBenzene boronic acid7.5g from 10g crude99.7%[4]
Column Chromatography (Boric Acid-Impregnated Silica)Pinacol boronic ester60%Not specified[2]
Derivatization (Diethanolamine Adduct Formation)2-Benzofuranyl boronic acid99%Not specified[5]
Derivatization (Diethanolamine Adduct Formation)Peptide boronic acidNot specified99.9%[6]
Synthesis and PurificationAryl boronic 1,1,2,2-tetraethylethylene glycol esters73% - quantitativeNot specified[7]

Table 2: Qualitative Comparison of Purification Methods

Purification MethodAdvantagesDisadvantagesBest Suited For
Recrystallization Can provide very high purity; relatively inexpensive; scalable.Only suitable for solid compounds; can have lower yields if the product is somewhat soluble in the cold solvent.Crystalline solid products with good solubility in a hot solvent and poor solubility in a cold solvent.
Column Chromatography Widely applicable to a range of compounds; can separate complex mixtures.Can be time-consuming; potential for product decomposition on the stationary phase; can be costly on a large scale.Non-crystalline products and for separating mixtures of compounds with different polarities.
Acid-Base Extraction Simple, fast, and inexpensive.Only applicable for separating acidic or basic compounds/impurities.Removing acidic boronic acid impurities or other acidic/basic byproducts.
Derivatization Can enable purification of otherwise difficult-to-purify compounds; derivatives are often crystalline and stable.Adds extra steps to the synthesis; requires subsequent cleavage of the derivative.Products that are difficult to purify by other methods or are unstable.

Experimental Protocols

Protocol 1: Purification by Column Chromatography using Boric Acid-Impregnated Silica Gel

This protocol is adapted from a method developed to suppress the over-adsorption of boronic esters on silica gel.[2]

  • Preparation of Boric Acid-Impregnated Silica Gel:

    • Prepare a 1% (w/v) solution of boric acid in methanol.

    • Add silica gel to the boric acid solution in a round-bottom flask.

    • Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Dry the silica gel in an oven at 120°C for at least 4 hours before use.

  • Column Packing and Elution:

    • Pack a chromatography column with the prepared boric acid-impregnated silica gel as a slurry in the initial eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

    • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), monitoring the fractions by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification via Diethanolamine (DABO) Adduct Formation

This protocol is based on the facile formation of stable, crystalline diethanolamine adducts of boronic acids.[5]

  • Adduct Formation:

    • Suspend the crude boronic acid in dichloromethane in a round-bottom flask.

    • Add one equivalent of diethanolamine via syringe.

    • Stir the suspension at room temperature for approximately 20 minutes. The formation of a precipitate is typically observed.

  • Isolation of the Adduct:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold ethyl acetate to remove any soluble impurities.

    • Dry the solid under vacuum to obtain the pure diethanolamine boronate adduct.

  • Hydrolysis of the Adduct (to regenerate the boronic acid, if needed):

    • The diethanolamine adduct can often be used directly in subsequent reactions. If the free boronic acid is required, the adduct can be hydrolyzed under mild acidic conditions.

Visualizations

Purification_Workflow start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes is_stable Is the product stable on silica? is_solid->is_stable No is_pure Is the product pure? recrystallization->is_pure chromatography Column Chromatography extraction Acid-Base Extraction (to remove boronic acid) chromatography->extraction extraction->is_pure derivatization Derivatization (e.g., DABO adduct) pure_product Pure Product derivatization->pure_product is_pure->chromatography No is_pure->pure_product Yes is_stable->chromatography Yes is_stable->derivatization No

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting_Chromatography start Problem: Product decomposes on silica column option1 Switch to Neutral or Basic Alumina start->option1 option2 Use Boric Acid-Treated Silica Gel start->option2 option3 Use a More Non-Polar Eluent start->option3 option4 Perform Derivatization start->option4 solution Successful Purification option1->solution option2->solution option3->solution option4->solution

Caption: Troubleshooting options for product decomposition during silica gel chromatography.

References

Technical Support Center: Overcoming Steric Hindrance in Couplings with Dimethyl Cyclohexylboronate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using dimethyl cyclohexylboronate in sterically hindered cross-coupling reactions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues during your experiments.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be suitable for the sterically demanding nature of this compound.Switch to a Bulkier, Electron-Rich Ligand: Consider using ligands specifically designed for sterically hindered couplings. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[1][2] For particularly challenging couplings involving secondary alkylboronates, ligands like AntPhos and BI-DIME have shown excellent reactivity.[3][4] • Use a Pre-formed Catalyst: Employing a well-defined palladium pre-catalyst can improve reaction initiation and consistency.
2. Slow Transmetalation: The bulky cyclohexyl group can significantly slow down the transfer of the organic group from boron to palladium, a critical step in the catalytic cycle.[5]Optimize the Base: The choice of base is crucial for activating the boronic ester. For anhydrous conditions, potassium trimethylsilanolate (TMSOK) has been shown to be effective.[5][6] In aqueous systems, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often used.[7] • Consider Anhydrous Conditions: Performing the reaction under anhydrous conditions can prevent hydrolysis of the boronic ester and may enhance the rate of transmetalation with certain boronic ester protecting groups.[5]
3. Catalyst Deactivation: The catalyst may be decomposing before the reaction reaches completion.Ensure Rigorous Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can lead to catalyst decomposition. • Use a Higher Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for catalyst deactivation.
Significant Protodeboronation (Cleavage of the C-B bond by a proton source) 1. Presence of Protic Impurities: Water or other protic species in the reaction mixture can lead to the undesired cleavage of the boronic ester.Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use. • Employ a Strong, Non-nucleophilic Base: Bases like potassium trimethylsilanolate (TMSOK) in anhydrous solvents can minimize protodeboronation.[5][6]
2. Unfavorable Reaction Kinetics: If the rate of transmetalation is too slow, protodeboronation can become a significant side reaction.Increase Reaction Temperature: Carefully increasing the reaction temperature can sometimes favor the desired coupling over protodeboronation. However, be mindful of potential catalyst decomposition at higher temperatures. • Optimize Ligand Choice: As mentioned, a more effective ligand can accelerate the catalytic cycle and outcompete protodeboronation.
Formation of Homocoupling Byproducts 1. Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic ester.Improve Degassing Technique: Use freeze-pump-thaw cycles for thorough degassing of solvents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
2. Inappropriate Base: Certain bases can facilitate homocoupling.Screen Different Bases: Experiment with various bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, TMSOK) to identify one that minimizes homocoupling for your specific substrate combination.
Isomerization of the Cyclohexyl Group (if applicable) 1. β-Hydride Elimination: This is a common side reaction with secondary alkylboron reagents, leading to the formation of cyclohexene and a palladium-hydride species, which can then re-insert to form an isomerized product.[3][5]Use a Bulky Ligand: Sterically demanding ligands like AntPhos can create a crowded environment around the palladium center, which disfavors the formation of the transition state required for β-hydride elimination.[3][8] • Lower Reaction Temperature: β-hydride elimination is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can help to suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki-Miyaura couplings?

A1: The main challenges stem from the steric bulk of the cyclohexyl group. This leads to several potential issues:

  • Slow Transmetalation: The bulky cyclohexyl group hinders the transfer of the organic moiety from the boron atom to the palladium catalyst, which is a crucial step in the catalytic cycle.[5]

  • Competing β-Hydride Elimination: As a secondary alkylboron reagent, this compound is susceptible to β-hydride elimination, which can lead to isomerization of the cyclohexyl ring or formation of undesired byproducts.[3][5]

  • Protodeboronation: The C-B bond can be cleaved by acidic protons, leading to the loss of the boronic ester starting material. This can be exacerbated by slow coupling kinetics.

Q2: Which ligands are most effective for couplings with this compound?

A2: Bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the key steps of oxidative addition and reductive elimination while disfavoring side reactions. Highly recommended ligands include:

  • AntPhos: This ligand has demonstrated high reactivity for sterically demanding aryl-alkyl couplings, including those with secondary alkylboronic acids like cyclohexylboronic acid.[3][8]

  • Buchwald-type Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are well-established for their ability to facilitate challenging Suzuki-Miyaura couplings.[1][2][4]

  • BI-DIME: This ligand has also been shown to be effective for sterically hindered couplings.[4]

Q3: What is the optimal base and solvent system for these reactions?

A3: The ideal base and solvent system often depends on the specific substrates and whether the reaction is run under aqueous or anhydrous conditions.

  • Anhydrous Conditions: A combination of potassium trimethylsilanolate (TMSOK) as the base in an anhydrous solvent like 1,4-dioxane has been shown to be highly effective for rapid B-alkyl Suzuki-Miyaura couplings.[5][6]

  • Aqueous Conditions: A common and effective system is the use of a strong inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent mixture like toluene/water or dioxane/water.[7]

Q4: How can I minimize the formation of byproducts like homocoupled products and protodeboronated starting material?

A4: Minimizing byproducts requires careful control of reaction conditions:

  • To reduce homocoupling: Ensure the reaction is rigorously deoxygenated, as oxygen can promote this side reaction.

  • To reduce protodeboronation: Use anhydrous solvents and reagents to eliminate proton sources. A strong, non-nucleophilic base can also help. Optimizing the catalyst system to achieve a faster rate of cross-coupling will also make protodeboronation less competitive.

Q5: At what temperature should I run my coupling reaction?

A5: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For many sterically hindered couplings, elevated temperatures (e.g., 80-110 °C) are necessary.[3] However, if β-hydride elimination is a problem, it is advisable to screen lower temperatures. Some highly active catalyst systems may even allow for couplings at room temperature.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide under Anhydrous Conditions

This protocol is adapted from methodologies developed for sterically hindered B-alkyl couplings.[5][6]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., AntPhos-Pd-G3, 2 mol%)

  • Potassium trimethylsilanolate (TMSOK) (1.5-2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, palladium pre-catalyst, and potassium trimethylsilanolate.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic Start Low/No Yield Check_Catalyst Is the catalyst system optimized for hindered couplings? Start->Check_Catalyst Change_Ligand Use bulky, electron-rich ligand (e.g., AntPhos, SPhos) Check_Catalyst->Change_Ligand No Check_Conditions Are reaction conditions (base, solvent, temp) optimal? Check_Catalyst->Check_Conditions Yes Change_Ligand->Check_Conditions Optimize_Base Screen bases (e.g., TMSOK, K3PO4, Cs2CO3) Check_Conditions->Optimize_Base No Check_Side_Reactions Are side reactions (protodeboronation, β-hydride elimination) prevalent? Check_Conditions->Check_Side_Reactions Yes Optimize_Solvent Try anhydrous solvents (e.g., dioxane) Optimize_Base->Optimize_Solvent Optimize_Base->Check_Side_Reactions Optimize_Temp Adjust temperature Optimize_Solvent->Optimize_Temp Anhydrous Ensure anhydrous conditions Check_Side_Reactions->Anhydrous Yes Success Improved Yield Check_Side_Reactions->Success No Bulky_Ligand_Again Use bulky ligand to suppress β-hydride elimination Anhydrous->Bulky_Ligand_Again Bulky_Ligand_Again->Success

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura couplings.

References

Preventing protodeboronation of dimethyl cyclohexylboronate during reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dimethyl cyclohexylboronate and related alkylboronic esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during chemical reactions, with a focus on preventing undesired protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation is a common undesired side reaction where the carbon-boron bond of an organoboron compound, such as this compound, is cleaved and replaced with a carbon-hydrogen bond.[1] This reaction consumes your starting material, leading to a reduced yield of the desired product and generating a simple cyclohexane byproduct, which can complicate purification. In the context of a cross-coupling reaction like the Suzuki-Miyaura coupling, it represents a major competing pathway to the desired carbon-carbon bond formation.

Q2: What are the primary causes of protodeboronation during my reaction?

A2: The propensity for protodeboronation is highly dependent on the reaction conditions.[1] Key factors include:

  • Presence of a Base: While a base is required to activate the boronic ester for transmetalation in Suzuki-Miyaura coupling, it also catalyzes protodeboronation, often by generating a more reactive boronate anion.[2][3]

  • Water/Proton Source: The reaction requires a proton source to replace the boron moiety. Water is a common proton source in many Suzuki-Miyaura protocols.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation, allowing this side reaction to compete more effectively with the desired coupling reaction.

  • Catalyst Inefficiency: If the palladium catalyst is not efficient, the rate of the desired cross-coupling will be slow, allowing more time for the base-mediated protodeboronation to occur.[4][5]

Q3: Are boronic esters like this compound more stable than the corresponding boronic acid?

A3: It is a common assumption that esterification protects the boronic acid from protodeboronation. While esters can offer greater shelf-life and stability, this is not universally true under basic reaction conditions.[1][2] The stability of a boronic ester is nuanced; some esters can hydrolyze back to the boronic acid in situ, which then undergoes protodeboronation.[1][2] However, sterically hindered esters, like those derived from pinacol or neopentyl glycol, are generally more resistant to hydrolysis and direct protodeboronation compared to simple esters like the dimethyl ester.[6]

Troubleshooting Guide

This guide addresses the specific issue of observing significant protodeboronation of this compound.

Problem: Low yield of desired product with significant cyclohexane byproduct detected.

This indicates that protodeboronation is outcompeting your desired reaction. The following decision tree and solutions can help diagnose and solve the issue.

G start High Protodeboronation Observed? check_base Is the Base Too Strong or Concentration Too High? start->check_base Evaluate Conditions check_water Are Aqueous / Protic Conditions Being Used? check_base->check_water No solution_base Solution: Switch to a Weaker or Anhydrous Base (e.g., K3PO4, Cs2CO3, TMSOK) check_base->solution_base Yes check_speed Is the Reaction Slow (>12 hours)? check_water->check_speed No solution_anhydrous Solution: Switch to Anhydrous Conditions. Use dry solvents and an anhydrous base. check_water->solution_anhydrous Yes solution_catalyst Solution: Improve Catalyst Efficiency. - Increase catalyst loading. - Use a more active ligand/precatalyst. - Increase temperature moderately. check_speed->solution_catalyst Yes

Caption: Troubleshooting decision tree for protodeboronation.

Solutions & Experimental Protocols

Modify Base and Solvent Conditions

The choice of base and the presence of water are critical. Strong aqueous bases can accelerate protodeboronation. Switching to anhydrous conditions and a suitable base can dramatically suppress this side reaction.

Data Summary: Conceptual Effect of Base and Solvent on Protodeboronation

ConditionBase ExampleWater ContentExpected Protodeboronation RateRationale
Aqueous Strong BaseNaOH (aq), KOH (aq)HighHighProvides both a strong base catalyst and an abundant proton source (water).
Aqueous Weaker BaseK₂CO₃ (aq), Cs₂CO₃ (aq)HighModerateLess aggressive catalysis of protodeboronation, but the proton source is still present.
Anhydrous Weaker BaseK₃PO₄, Cs₂CO₃ (anhydrous)LowLowMinimizes both the base strength and the availability of a proton source.
Anhydrous SilanolateKOSiMe₃ (TMSOK)Very LowVery LowHighly effective anhydrous base that promotes rapid coupling, minimizing time for side reactions.[4][5]
Accelerate the Desired Reaction Rate

A fundamental strategy to prevent protodeboronation is to ensure the Suzuki-Miyaura coupling is significantly faster than the decomposition pathway. Modern catalytic systems can achieve C(sp³)-C(sp²) couplings in under an hour, which is often too short for substantial protodeboronation to occur.[4][5]

Key Actions:

  • Use a High-Performance Catalyst: Employ advanced palladium precatalysts (e.g., G3-type) with specialized phosphine ligands (e.g., AntPhos) that are known to accelerate C(sp³)-C(sp²) couplings.[4]

  • Consider a More Stable Boronic Ester: While you are using a dimethyl ester, consider switching to a neopentyl glycol or pinacol boronic ester. These are often more stable and can lead to faster transmetalation under anhydrous conditions.[4][5]

Optimized Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol is based on modern methods designed to be rapid and homogeneous, thereby minimizing protodeboronation.[4][5] It is adapted for the use of an alkylboronic ester like this compound.

Workflow Diagram

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Aryl Halide, Boronic Ester (1.2 equiv), & Base (2.4 equiv) to vial prep2 Add Pd Precatalyst & Ligand (if not a precatalyst) prep1->prep2 prep3 Add Anhydrous Solvent (e.g., THF) prep2->prep3 react Stir vigorously at specified temperature (e.g., RT to 60 °C) Monitor by TLC/LC-MS (Typical time < 2h) prep3->react workup1 Quench reaction (e.g., with sat. NH4Cl) react->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Caption: General workflow for an anhydrous Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., Aryl-Br, 1.2 equiv)

  • Palladium Precatalyst (e.g., AntPhos-Pd-G3, 2-4 mol%)

  • Anhydrous Base (e.g., Potassium Trimethylsilanolate - TMSOK, 2.4 equiv)

  • Anhydrous Solvent (e.g., THF)

  • Reaction vessel, stir bar, and equipment for working under an inert atmosphere (e.g., glovebox or Schlenk line)

Procedure:

  • Preparation (Inert Atmosphere): Inside a glovebox or under a stream of argon, add the aryl halide (1.00 mmol), this compound (1.20 mmol), and potassium trimethylsilanolate (2.40 mmol) to a dry reaction vessel equipped with a stir bar.

  • Catalyst Addition: To the vessel, add the palladium precatalyst (0.02-0.04 mmol).

  • Solvent Addition: Add anhydrous THF (e.g., 5 mL) to the vessel.

  • Reaction: Seal the vessel and begin vigorous stirring. Heat the reaction to the desired temperature (many modern protocols run efficiently between room temperature and 60 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is often complete in under 2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the desired cross-coupled product.

By employing a rapid, anhydrous protocol, the reaction environment is heavily biased toward the productive Suzuki-Miyaura pathway, effectively preventing protodeboronation.

References

Technical Support Center: Optimizing Suzuki Coupling of Dimethyl Cyclohexylboronate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing dimethyl cyclohexylboronate in Suzuki-Miyaura cross-coupling reactions. The information is tailored for professionals in chemical research and drug development.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound and other secondary alkylboronic esters.

Q1: My reaction yield is low or non-existent. What are the primary factors to investigate?

A1: Low yields in the Suzuki coupling of secondary alkyl boronic esters like this compound are often attributed to several factors. The primary areas to troubleshoot are the catalyst system (palladium source and ligand), the choice of base, and the reaction conditions. Secondary alkylboronates are known to be less reactive than their aryl counterparts.

A logical troubleshooting workflow is as follows:

G start Low or No Yield catalyst Step 1: Evaluate Catalyst System - Is the Pd source active? - Is the ligand appropriate for C(sp3) coupling? start->catalyst base Step 2: Assess Base and Solvent - Is the base strong enough but not causing degradation? - Are solvents anhydrous and degassed? catalyst->base If catalyst is not the issue conditions Step 3: Optimize Reaction Conditions - Is the temperature appropriate? - Is the reaction time sufficient? base->conditions If base/solvent are optimal boronate Step 4: Check Boronic Ester Quality - Has the this compound degraded? conditions->boronate If conditions are not the issue success Improved Yield boronate->success If all factors are optimized

Figure 1. Troubleshooting workflow for low-yield Suzuki coupling.

Q2: I am observing significant side products. What are the likely culprits and how can I minimize them?

A2: Common side reactions with alkyl boronic esters include protodeboronation, β-hydride elimination, and homocoupling.[1][2]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, often water or acidic protons. To mitigate this, ensure anhydrous reaction conditions and use a non-protic solvent. The choice of base is also critical; some bases can facilitate this side reaction.[1]

  • β-Hydride Elimination: This is a significant issue for alkylboron reagents that possess β-hydrogens, leading to the formation of an alkene.[2][3] To suppress this, consider using ligands with a large bite angle or switching to a nickel-based catalyst system, which can sometimes favor the desired reductive elimination.[4]

  • Homocoupling: The coupling of two boronic esters or two organic halides can occur, especially if the palladium(II) precatalyst is not efficiently reduced to the active Pd(0) species or if oxygen is present in the reaction mixture.[2] Ensure thorough degassing of your reaction mixture and use a reliable Pd(0) source or a precatalyst that is readily reduced.

Q3: How do I select the optimal catalyst and ligand for coupling a secondary alkyl boronic ester?

A3: The coupling of sp3-hybridized organoboron compounds, particularly secondary alkyls, is challenging due to slower transmetalation rates compared to sp2-hybridized boron reagents.[5] The catalyst system is therefore critical.

  • Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various Buchwald-type precatalysts. Pd(II) sources must be reduced in situ to the active Pd(0) species.[2]

  • Ligands: Bulky and electron-rich phosphine ligands are generally preferred for C(sp²)-C(sp³) couplings. These ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps.[6] Examples of effective ligands for alkylboron couplings include trialkylphosphines like P(t-Bu)₃ and dialkylbiaryl phosphines such as SPhos or XPhos.[3]

Q4: What is the role of the base, and which one should I choose?

A4: The base is crucial for activating the boronic ester to facilitate transmetalation.[7] For alkyl boronic esters, common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (KOt-Bu).[8] The strength and nature of the base can significantly impact the reaction outcome. For base-sensitive functional groups, a milder base like potassium fluoride (KF) might be considered.[7] Anhydrous conditions often employ bases like potassium trimethylsilanolate (TMSOK).[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?

A1: For initial optimizations, a palladium catalyst loading of 1-5 mol% is a common starting point.[9] In some highly efficient systems, loadings can be reduced significantly, but for challenging substrates like secondary alkyl boronic esters, a higher initial loading is advisable.

Q2: Can I use aqueous conditions for this reaction?

A2: While many Suzuki couplings are performed in aqueous solvent mixtures, this can be problematic for alkyl boronic esters due to the risk of protodeboronation.[1][5] Anhydrous conditions using solvents like THF, dioxane, or toluene are often preferred for these substrates.[5]

Q3: What is a general experimental protocol for a trial reaction?

A3: The following is a generalized protocol based on literature for similar couplings. This should be optimized for your specific substrates.

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

  • Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (2-4 mol %), and the base (e.g., K₃PO₄, 2-3 equivalents) to an oven-dried reaction vessel.

  • Reagent Addition: Add the aryl halide (1 equivalent) and the this compound (1.2-1.5 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or THF) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Q4: How does the choice of boronic ester (e.g., dimethyl vs. pinacol) affect the reaction?

A4: Different boronic esters exhibit varying stability and reactivity. Pinacol esters are very common due to their stability and ease of handling.[2] Dimethyl esters may have different reactivity profiles. The rate of transmetalation can be influenced by the electronic properties of the diol backbone of the ester.[10] If you are facing issues with this compound, preparing the corresponding pinacol or neopentyl glycol ester could be a viable alternative to improve stability and reactivity.[1]

Data and Conditions

The following tables summarize quantitative data from literature on the Suzuki coupling of various alkyl boronic esters, which can serve as a starting point for optimizing the coupling of this compound.

Table 1: Effect of Catalyst and Ligand on C(sp²)-C(sp³) Coupling

Aryl Halide Alkyl Boronic Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Ref
2,6-dichloropyridine n-heptyl pinacol boronate Pd₂(dba)₃ (1) FcPPh₂ (6) K₃PO₄ Dioxane/H₂O 100 18 85 [9]
4-bromotoluene n-pentyl neopentylglycol boronate t-Bu₃P–Pd-G3 (2) - TMSOK Toluene 70 <0.5 96 [5]

| 2-bromonaphthalene | cyclopropyl neopentylglycol boronate | t-Bu₃P–Pd-G3 (2) | - | TMSOK | Toluene | 70 | <0.5 | 85 |[5] |

Table 2: Influence of Base and Solvent on Reaction Outcome

Aryl Halide Alkyl Boronic Ester Catalyst/Ligand Base (equiv.) Solvent Temp (°C) Yield (%) Ref
4-chloroanisole Phenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ (2) Toluene/H₂O 100 98 [11]

| 1-bromo-4-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ (2) | DMF/H₂O | 80 | 95 |[11] |

Catalytic Cycle and Side Reactions

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling and highlights where common side reactions can occur.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side Side Reactions pd0 L₂Pd(0) oa Oxidative Addition pd0->oa pd2_complex L₂Pd(II)(Ar)(X) oa->pd2_complex Ar-X tm Transmetalation (Base Activated) pd2_complex->tm pd2_r L₂Pd(II)(Ar)(R) tm->pd2_r R-B(OR)₂ re Reductive Elimination pd2_r->re beta_hydride β-Hydride Elimination pd2_r->beta_hydride Leads to alkene byproduct re->pd0 Ar-R protodeboronation Protodeboronation boronic_ester R-B(OR)₂ boronic_ester->protodeboronation H⁺ source

References

Technical Support Center: Improving the Reaction Rate of Dimethyl Cyclohexylboronate with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of dimethyl cyclohexylboronate with aryl chlorides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction between this compound and an aryl chloride is very slow or not proceeding to completion. What are the common causes?

A1: Slow or incomplete reactions with this substrate combination are common and can be attributed to several factors:

  • Low Reactivity of Aryl Chlorides: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle. This is due to the strong C-Cl bond.[1][2][3]

  • Steric Hindrance: The bulky cyclohexyl group of the boronate ester and any substitution on the aryl chloride can sterically hinder the approach of the reagents to the catalyst center.[4][5][6]

  • Suboptimal Catalyst/Ligand System: The choice of palladium catalyst and, more importantly, the phosphine ligand is crucial for activating the C-Cl bond and facilitating the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ may not be effective.[7]

  • Inefficient Base or Solvent: The base and solvent system plays a critical role in the transmetalation step and the overall reaction rate. An inappropriate choice can lead to poor solubility of reagents or insufficient activation of the boronic ester.

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, leading to a stall in conversion.

Q2: What type of palladium catalyst and ligand combination is recommended for coupling this compound with aryl chlorides?

A2: For challenging Suzuki-Miyaura couplings involving aryl chlorides and secondary alkylboronates, the use of bulky and electron-rich phosphine ligands is highly recommended. These ligands promote the oxidative addition of the aryl chloride and enhance the rate of reductive elimination.[7]

Recommended Systems:

Catalyst PrecursorLigandRationale
Pd(OAc)₂ or Pd₂(dba)₃Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos)These ligands are known to be highly effective for coupling unactivated aryl chlorides due to their steric bulk and electron-rich nature, which stabilize the active monoligated palladium species.[2][7]
Pd(OAc)₂ or Pd₂(dba)₃Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃)These are also highly electron-rich and bulky ligands that can accelerate the oxidative addition step.[1][8]
[Pd(η³-C₃H₅)Cl]₂Tedicyp This tetraphosphine ligand has shown high efficiency in the coupling of cyclopropylboronic acid with aryl chlorides and may be effective for other cyclic alkylboronates.

Q3: How do I choose the right base and solvent for my reaction?

A3: The choice of base and solvent is critical for the success of the coupling reaction.

  • Bases: Stronger bases are often required to facilitate the transmetalation step with boronic esters.

    • Potassium Phosphate (K₃PO₄): A commonly used and effective base for Suzuki couplings. It is often used as a hydrate.[1]

    • Cesium Carbonate (Cs₂CO₃): A strong inorganic base that can be very effective, particularly in anhydrous conditions.

    • Potassium tert-Butoxide (KOtBu): A very strong base that can be effective but may not be compatible with all functional groups.

  • Solvents: The solvent should be able to dissolve the reagents and be stable at the required reaction temperature.

    • Toluene, Dioxane, THF: These are common ethereal and aromatic solvents for Suzuki couplings.[9]

    • Aqueous mixtures: A mixture of an organic solvent (like toluene or dioxane) with water is often used to dissolve the inorganic base and facilitate the reaction.[9]

    • Anhydrous conditions: In some cases, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can lead to faster reactions.[10]

Q4: I am observing significant formation of a byproduct that I suspect is from homocoupling of the aryl chloride or protodeboronation of the this compound. How can I minimize these side reactions?

A4:

  • Homocoupling: This can occur if the oxidative addition is slow, allowing for side reactions of the palladium catalyst. Optimizing the catalyst and ligand to accelerate the cross-coupling reaction is the best strategy.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source (like water or alcohol) and is a common side reaction for boronic acids and esters.[11]

    • Use of Anhydrous Conditions: If protodeboronation is a major issue, switching to anhydrous solvents and using a non-aqueous base can be beneficial.[10]

    • Stable Boronic Ester Derivatives: While you are using a dimethyl ester, other esters like pinacol or MIDA esters are known to have greater stability towards protodeboronation.[11]

    • Reaction Time and Temperature: Minimizing reaction time and using the lowest effective temperature can reduce the extent of this side reaction.

Q5: My aryl chloride has electron-donating groups, and the reaction is particularly sluggish. What can I do?

A5: Electron-rich aryl chlorides are notoriously difficult substrates for Suzuki-Miyaura coupling due to the increased electron density on the aromatic ring, which disfavors oxidative addition.[12] To improve the reaction rate:

  • Use a Highly Active Catalyst System: Employing a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) is crucial.[7]

  • Increase Catalyst Loading: While not ideal, increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% can sometimes be necessary.

  • Higher Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy for the oxidative addition step. However, be mindful of potential side reactions at higher temperatures.

  • Consider a Nickel Catalyst: Nickel-based catalysts have shown promise for the coupling of unactivated aryl chlorides and may be a viable alternative if palladium systems fail.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or No Conversion 1. Inactive catalyst/ligand. 2. Inappropriate base or solvent. 3. Low reaction temperature. 4. Poor quality of this compound.1. Switch to a more active catalyst system (e.g., Pd(OAc)₂ with SPhos or XPhos). 2. Screen different bases (K₃PO₄, Cs₂CO₃) and solvents (toluene, dioxane, THF/water). 3. Increase the reaction temperature in increments of 10-20 °C. 4. Verify the purity of the boronic ester by NMR. Consider re-synthesizing if necessary.
Formation of Side Products (e.g., Homocoupling, Protodeboronation) 1. Slow cross-coupling reaction. 2. Presence of water or other proton sources. 3. Reaction time is too long.1. Optimize the catalyst, ligand, and base to accelerate the desired reaction. 2. If protodeboronation is significant, try anhydrous conditions. 3. Monitor the reaction by TLC or GC/LC-MS and stop it once the starting material is consumed.
Reaction Stalls After Partial Conversion 1. Catalyst deactivation. 2. Insufficient amount of base.1. Add a fresh portion of the catalyst. 2. Add more base to the reaction mixture.
Difficulty with Electron-Rich or Sterically Hindered Aryl Chlorides 1. High activation barrier for oxidative addition. 2. Steric repulsion.1. Use a highly active and bulky ligand (e.g., Buchwald-type ligands).[7] 2. Increase the reaction temperature. 3. Consider using a less sterically demanding boronic ester if possible, or a more active catalyst system.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Chlorides

Note: This is a general starting protocol. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Aryl chloride

  • This compound

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Degassed water (if using aqueous conditions)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add the palladium catalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (2-3 equivalents).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the aryl chloride (1.0 equivalent) and this compound (1.2-1.5 equivalents).

  • Add the anhydrous solvent (to achieve a concentration of 0.1-0.2 M). If using aqueous conditions, add degassed water (typically 10-20% of the total solvent volume).

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor its progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Quantitative Data

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of secondary alkylboron reagents with various aryl chlorides. While specific data for this compound is limited, these examples with similar substrates provide a useful reference for expected outcomes.

Aryl ChlorideBoron ReagentCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄ (3)Toluene1102485[13]
4-ChloroanisoleCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄ (3)Toluene1102472[13]
4-ChlorobenzonitrileCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄ (3)Toluene1102491[13]
2-ChlorotolueneCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄ (3)Toluene1102478[13]
2,6-DichloropyridineHeptyl pinacol boronatePd₂(dba)₃ (2)FcPPh₂ (12)K₃PO₄ (3)Dioxane/H₂O1102475[14]

Visualizing Reaction Pathways

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Aryl-Pd(II)-Cl(L_n) Aryl-Pd(II)-Cl(L_n) Pd(0)L_n->Aryl-Pd(II)-Cl(L_n) Oxidative Addition (Aryl-Cl) Aryl-Pd(II)-OR(L_n) Aryl-Pd(II)-OR(L_n) Aryl-Pd(II)-Cl(L_n)->Aryl-Pd(II)-OR(L_n) Ligand Exchange (Base) Aryl-Pd(II)-Cyclohexyl(L_n) Aryl-Pd(II)-Cyclohexyl(L_n) Aryl-Pd(II)-OR(L_n)->Aryl-Pd(II)-Cyclohexyl(L_n) Transmetalation (Cyclohexyl-B(OMe)2) Aryl-Pd(II)-Cyclohexyl(L_n)->Pd(0)L_n Aryl-Cyclohexane Aryl-Cyclohexane Aryl-Pd(II)-Cyclohexyl(L_n)->Aryl-Cyclohexane Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Reaction catalyst Optimize Catalyst/Ligand (e.g., Buchwald ligands) start->catalyst base_solvent Screen Base & Solvent (e.g., K3PO4, Cs2CO3 in Toluene/Dioxane) catalyst->base_solvent temperature Increase Temperature base_solvent->temperature side_products Side Product Formation? temperature->side_products protodeboronation Protodeboronation? side_products->protodeboronation Yes success Improved Yield side_products->success No anhydrous Switch to Anhydrous Conditions protodeboronation->anhydrous Yes optimize_time Optimize Reaction Time protodeboronation->optimize_time No anhydrous->success optimize_time->success

Caption: A logical workflow for troubleshooting common issues in the coupling reaction.

Competing Reaction: β-Hydride Elimination

Beta_Hydride_Elimination intermediate Aryl-Pd(II)-Cyclohexyl(L_n) reductive_elimination Reductive Elimination (Desired Product) intermediate->reductive_elimination beta_hydride β-Hydride Elimination (Side Product) intermediate->beta_hydride

Caption: Competing pathways from the key palladium intermediate.

References

Technical Support Center: Troubleshooting Suzuki Reactions Involving Alkylboronates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting Suzuki-Miyaura cross-coupling reactions involving alkylboronates. The following question-and-answer format directly addresses common issues encountered during experimentation, offering detailed solutions and preventative measures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my B-alkyl Suzuki-Miyaura reaction showing low to no yield?

Answer:

Low yields in B-alkyl Suzuki-Miyaura couplings are a frequent issue and can stem from several factors, often related to the inherent challenges of using sp³-hybridized organoboron reagents. The primary culprits are typically slow transmetalation, competing side reactions like β-hydride elimination and protodeboronation, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

A logical workflow can help diagnose the root cause of low yield. Start by analyzing the reaction mixture to identify any major side products.

Troubleshooting_Workflow cluster_outcomes Possible Outcomes cluster_solutions Potential Solutions Start Low Yield Observed Analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Major Components Analyze->Identify SM_unreacted Unreacted Starting Materials Identify->SM_unreacted High % Protodeboronation Protodeboronation Product Identify->Protodeboronation Significant % Beta_hydride β-Hydride Elimination Product Identify->Beta_hydride Significant % Homocoupling Homocoupling Product Identify->Homocoupling Significant % Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) SM_unreacted->Optimize_Conditions Change_Ligand_Catalyst Change Ligand/Catalyst System SM_unreacted->Change_Ligand_Catalyst Change_Base_Solvent Change Base/Solvent System Protodeboronation->Change_Base_Solvent Protect_Boron Use More Stable Boronic Ester Protodeboronation->Protect_Boron Beta_hydride->Change_Ligand_Catalyst Homocoupling->Optimize_Conditions Homocoupling->Change_Ligand_Catalyst

Caption: A workflow diagram for troubleshooting low-yield Suzuki reactions.

Detailed Troubleshooting Steps:

  • Confirm Starting Material Quality: Ensure the alkylboronate is pure and has not degraded. Alkylboronic acids can be prone to decomposition and may be better handled as more stable esters, such as neopentylglycol or MIDA (N-methyliminodiacetic acid) esters.[1][2][3]

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. If you observe decomposition, try lowering the temperature. Conversely, if starting materials are unreacted, a higher temperature may be necessary.

    • Concentration: Ensure adequate concentration to promote bimolecular coupling.

    • Reaction Time: Monitor the reaction over time to determine the optimal endpoint and to see if the reaction is stalling.

  • Evaluate the Catalyst and Ligand System: The choice of ligand is critical for successful B-alkyl couplings.[4][5]

    • Bulky, Electron-Rich Ligands: These are often required to promote the challenging transmetalation and reductive elimination steps while suppressing β-hydride elimination.[1][4][5] Consider ligands like SPhos, AntPhos, or others from the Buchwald ligand family.[1][4]

    • Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence catalyst activation and performance. Some modern precatalysts (e.g., G3 or G4 palladacycles) offer improved stability and activity.[5]

  • Re-evaluate the Base and Solvent: The base and solvent system plays a crucial role in activating the boronic ester and influencing the reaction pathway.

    • Anhydrous vs. Aqueous Conditions: While many Suzuki reactions use aqueous bases, anhydrous conditions with soluble bases like potassium trimethylsilanolate (TMSOK) have been shown to be effective for B-alkyl couplings, sometimes leading to faster reactions.[4]

    • Base Strength: Stronger bases are often needed for the less reactive alkylboronates.[5] However, very strong bases can promote protodeboronation.[6] A screen of bases may be necessary.

ParameterRecommendation for Low YieldRationale
Ligand Switch to a bulky, electron-rich phosphine (e.g., SPhos, AntPhos)Promotes oxidative addition and reductive elimination; sterically hinders β-hydride elimination.[1][4]
Base Screen different bases (e.g., K₃PO₄, Cs₂CO₃, TMSOK)Base strength and solubility are critical for activating the alkylboronate without causing decomposition.[1][4]
Solvent Test a range of solvents (e.g., THF, 1,4-dioxane, toluene)Solvent can affect catalyst activity and substrate solubility.[4]
Temperature Increase if starting materials are unreacted; decrease if decomposition is observedBalances reaction rate against thermal stability of intermediates.
Boron Reagent Switch from boronic acid to a more stable ester (e.g., neopentyl, MIDA)Enhances stability and reduces susceptibility to protodeboronation.[1][3]
Question 2: I'm observing significant protodeboronation of my alkylboronate. How can I prevent this?

Answer:

Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[6] This is particularly problematic with certain substrates under basic conditions.[7]

Key Strategies to Minimize Protodeboronation:

  • Use a More Stable Boron Reagent: Alkylboronic acids are often more susceptible to protodeboronation than their ester counterparts.[6]

    • MIDA Boronates: These are highly stable and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][6]

    • Potassium Alkyltrifluoroborates (R-BF₃K): These salts are also bench-stable and less prone to protodeboronation compared to boronic acids.[8]

    • Neopentylglycol Boronic Esters: These have shown good reactivity and stability in anhydrous conditions.[2]

  • Modify the Base and Solvent System:

    • Anhydrous Conditions: Performing the reaction under anhydrous conditions can suppress protodeboronation, as water is often the proton source.[4]

    • Weaker Base: If possible, using a weaker base can reduce the rate of protodeboronation. However, this must be balanced with the need to activate the boronate for transmetalation.

    • pH Control: The rate of protodeboronation is highly pH-dependent. For some systems, careful control of pH can minimize this side reaction.[6][9]

Experimental Protocol for MIDA Boronate Coupling:

A general procedure for a Suzuki-Miyaura coupling using a MIDA boronate is as follows:

  • To an oven-dried flask, add the aryl halide (1.0 equiv), the alkyl MIDA boronate (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst), and a base (e.g., K₃PO₄, 3.0 equiv).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, often a mixture of an organic solvent and water (e.g., THF/H₂O or dioxane/H₂O).

  • Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup to remove the base and boron byproducts.

Question 3: How can I suppress β-hydride elimination in my reaction?

Answer:

β-hydride elimination is a competitive decomposition pathway for alkyl-palladium intermediates that contain β-hydrogens, leading to an alkene byproduct and reduced yield of the desired cross-coupled product.[4][10][11] This is a significant challenge, especially with secondary alkylboronates.[4]

Strategies to Overcome β-Hydride Elimination:

  • Ligand Selection: The choice of ligand is paramount.

    • Bulky Ligands: Ligands with a large cone angle can sterically disfavor the formation of the planar intermediate required for β-hydride elimination.[11]

    • Electron-Rich Ligands: These can accelerate the rate of reductive elimination, which is the desired product-forming step, allowing it to outcompete β-hydride elimination.[5] Tang's AntPhos ligand, for instance, has been shown to be effective in reducing this side reaction.[1]

  • Use of Additives: In some cases, additives can influence the reaction pathway. For example, certain additives may stabilize the alkyl-palladium intermediate against β-hydride elimination.

  • Lower Reaction Temperature: Since β-hydride elimination is often favored at higher temperatures, running the reaction at the lowest effective temperature can help minimize this side reaction.

  • Nickel Catalysis: In some instances, switching to a nickel-based catalyst system can be beneficial, as nickel complexes can have different reactivity profiles and may be less prone to β-hydride elimination for certain substrates.[10]

Catalytic Cycle and Competing Pathways:

The following diagram illustrates the main catalytic cycle and the points where β-hydride elimination and protodeboronation can occur.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_halide R¹-Pd(II)L_n-X OxAdd->PdII_halide Transmetalation Transmetalation ([R²-B(OR)₂OH]⁻) PdII_halide->Transmetalation PdII_alkyl R¹-Pd(II)L_n-R² Transmetalation->PdII_alkyl RedElim Reductive Elimination PdII_alkyl->RedElim BetaHydride β-Hydride Elimination PdII_alkyl->BetaHydride Undesired Pathway RedElim->Pd0 Regenerates Catalyst Product R¹-R² RedElim->Product Alkene Alkene Side Product BetaHydride->Alkene Protodeboronation_node Protodeboronation Deboronated_Product R²-H Protodeboronation_node->Deboronated_Product Alkylboronate R²-B(OR)₂ Alkylboronate->Protodeboronation_node Base, H₂O

Caption: The Suzuki catalytic cycle with competing side reactions.

Optimized Reaction Parameters for Suppressing Side Reactions:

ParameterCondition to Suppress ProtodeboronationCondition to Suppress β-Hydride Elimination
Boron Reagent MIDA ester, R-BF₃KNot directly applicable
Base Weaker base, anhydrous conditionsNot directly applicable, but base choice can affect overall kinetics
Ligand Not a primary factorBulky, electron-rich phosphines (e.g., AntPhos)[1]
Catalyst PalladiumNickel catalysts can sometimes be effective[10]
Solvent Anhydrous (e.g., toluene, THF)Can influence ligand conformation and reaction rates
Temperature As low as feasibleAs low as feasible to disfavor elimination

By systematically addressing these common issues, researchers can significantly improve the success rate and yields of challenging Suzuki-Miyaura cross-couplings involving alkylboronates.

References

Effect of water on the stability and reactivity of dimethyl cyclohexylboronate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of water on the stability and reactivity of dimethyl cyclohexylboronate. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of water on this compound?

A1: The primary effect of water on this compound is hydrolysis. The boronate ester can react with water in a reversible reaction to form cyclohexylboronic acid and two equivalents of methanol. This equilibrium can impact the stability of the compound and its subsequent reactivity in aqueous or protic environments.[1][2]

Q2: How does the stability of this compound compare to other common boronate esters in the presence of water?

Q3: Can I use this compound in aqueous reaction media, such as for a Suzuki-Miyaura coupling?

A3: Yes, it is possible to use this compound in aqueous media for reactions like the Suzuki-Miyaura coupling.[3] In fact, the hydrolysis of the boronate ester to the corresponding boronic acid is often a necessary step for the transmetalation to the palladium catalyst to occur.[4] However, the rate of hydrolysis and the overall stability of the boronic acid in the reaction mixture should be considered. The presence of a base, which is common in Suzuki-Miyaura reactions, can influence the position of the hydrolysis equilibrium.

Q4: How can I monitor the hydrolysis of this compound?

A4: The hydrolysis of this compound can be monitored in situ using Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] Specifically, 11B NMR is very sensitive to the coordination environment of the boron atom. A trigonal planar boronate ester will have a distinct chemical shift (around 27-30 ppm) compared to the tetrahedral boronic acid or boronate species formed upon hydrolysis (around 8-10 ppm).[6] 1H NMR can also be used to track the appearance of methanol and cyclohexylboronic acid and the disappearance of the starting boronate ester.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low yield in a reaction following exposure to water (e.g., Suzuki-Miyaura coupling) 1. Incomplete hydrolysis: The boronate ester may not be hydrolyzing efficiently to the active boronic acid species under the reaction conditions. 2. Protodeboronation: The resulting cyclohexylboronic acid may be unstable under the reaction conditions and undergo protodeboronation (replacement of the boron moiety with a hydrogen atom).1. Modify reaction conditions: Add a small amount of water if the reaction is run in an anhydrous organic solvent. Ensure the base is sufficiently strong and soluble to facilitate hydrolysis. 2. Use a more stable boronate ester: Consider using a pinacol ester of cyclohexylboronic acid, which is generally more resistant to premature decomposition but can still be hydrolyzed under the appropriate coupling conditions.[1]
Inconsistent reaction outcomes Variable water content: The amount of adventitious water in the reaction solvent or reagents may be inconsistent between experiments, leading to variable rates of hydrolysis and, consequently, inconsistent reaction performance.Standardize water content: Use anhydrous solvents and dry reagents if you want to control the hydrolysis by adding a specific amount of water. Alternatively, for reactions that tolerate or require water, consider using a standardized aqueous solvent system.
Difficulty isolating the product due to the presence of boric acid byproducts Complete hydrolysis and degradation: The boronate ester has fully hydrolyzed, and the resulting boronic acid may be difficult to separate from the desired product.Aqueous workup: Perform an aqueous workup with a basic solution (e.g., aqueous sodium bicarbonate) to extract the boronic acid into the aqueous phase as the boronate salt.
Formation of unexpected side products Transesterification: If other alcohols are present in the reaction mixture, transesterification with the this compound may occur, leading to the formation of different boronate esters.Use aprotic solvents: If transesterification is a concern, use aprotic solvents and ensure that all reagents are free of other alcohols.

Data Presentation

Due to the lack of specific quantitative data for the hydrolysis of this compound in the search results, the following table provides representative kinetic and thermodynamic data for the hydrolysis of analogous boronic esters to illustrate the range of stabilities.

Boronic EsterDiol ComponentRelative Rate of Hydrolysis (Qualitative)Notes
Dimethyl Phenylboronate MethanolFastGenerally considered to be readily hydrolyzable.
Pinacol Phenylboronate (Bpin) PinacolSlowThe bulky, chelating diol provides significant steric protection, increasing stability.[1]
Ethylene Glycol Phenylboronate Ethylene GlycolModerateForms a five-membered ring, which is less stable than the six-membered ring of pinacol boronate esters.[2]
Diethanolamine Phenylboronate DiethanolamineVery SlowThe intramolecular nitrogen-boron coordination bond significantly stabilizes the ester against hydrolysis.[2]

Experimental Protocols

Protocol for Monitoring the Hydrolysis of this compound by 11B NMR Spectroscopy

This protocol is a hypothetical adaptation based on general procedures for monitoring boronate ester hydrolysis.[5][6]

  • Sample Preparation:

    • Dissolve a known concentration (e.g., 10 mg) of this compound in a deuterated organic solvent (e.g., 0.5 mL of DMSO-d6) in an NMR tube.

    • Acquire an initial 11B NMR spectrum of the starting material. The chemical shift for the boronate ester is expected to be in the range of δ 27-30 ppm.

  • Initiation of Hydrolysis:

    • Add a specific equivalent of deionized water (e.g., 10 equivalents) to the NMR tube.

    • Quickly shake the tube to ensure mixing.

  • Time-Course Monitoring:

    • Immediately begin acquiring a series of 11B NMR spectra at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 30 minutes).

    • Monitor the decrease in the intensity of the signal for the this compound and the appearance and increase in the intensity of a new signal corresponding to the hydrolyzed species (cyclohexylboronic acid/boronate), expected in the range of δ 8-10 ppm.

  • Data Analysis:

    • Integrate the signals for the boronate ester and the hydrolyzed species in each spectrum.

    • Calculate the percentage of hydrolysis at each time point.

    • Plot the percentage of hydrolysis versus time to determine the hydrolysis rate.

Mandatory Visualizations

Hydrolysis_Pathway DMCB This compound TS Tetrahedral Intermediate DMCB->TS + H2O TS->DMCB - H2O Products Cyclohexylboronic Acid + 2 MeOH TS->Products Reversible

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Low Reaction Yield CheckHydrolysis Is complete hydrolysis required? Start->CheckHydrolysis CheckStability Is protodeboronation suspected? CheckHydrolysis->CheckStability No Solution1 Modify conditions: - Add H2O - Stronger base CheckHydrolysis->Solution1 Yes CheckWater Is water content controlled? CheckStability->CheckWater No Solution2 Use a more stable ester (e.g., pinacol) CheckStability->Solution2 Yes Solution3 Standardize H2O content in solvents/reagents CheckWater->Solution3

Caption: Troubleshooting workflow for low reaction yields.

References

Validation & Comparative

A Head-to-Head Comparison: Dimethyl Cyclohexylboronate vs. Cyclohexylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. Central to this reaction are organoboron reagents, with boronic acids and their ester derivatives being the most prominent. This guide provides a detailed comparison of the reactivity and handling of two such reagents: dimethyl cyclohexylboronate and cyclohexylboronic acid, offering valuable insights for researchers and professionals in drug development and materials science.

Executive Summary

While both this compound and cyclohexylboronic acid are effective coupling partners in Suzuki-Miyaura reactions, they present a trade-off between reactivity and stability. Generally, cyclohexylboronic acid is considered more reactive due to the electronic properties of its hydroxyl groups, which can facilitate the crucial transmetalation step.[1] However, this increased reactivity comes at the cost of lower stability, making it more susceptible to degradation.

Conversely, this compound offers enhanced stability, leading to a longer shelf-life and greater ease of handling and purification.[2] The reactivity of boronate esters is highly dependent on the esterifying group. While some boronate esters, such as those derived from glycols, have been shown to exhibit significantly enhanced reaction rates compared to their corresponding boronic acids, this is not a universally applicable rule and is influenced by the specific reaction conditions and substrates.[2]

Quantitative Data Comparison

Direct quantitative comparisons of this compound and cyclohexylboronic acid under identical Suzuki-Miyaura conditions are not extensively documented in publicly available literature. However, based on the general principles of boronic acid and boronate ester reactivity, a representative comparison can be drawn. The following table summarizes the expected performance characteristics based on analogous systems and established chemical principles.

FeatureThis compoundCyclohexylboronic Acid
Relative Reactivity Moderate to High (highly dependent on reaction conditions)Generally High
Stability/Shelf-Life High (less prone to dehydration and degradation)Moderate (can undergo dehydration to form cyclic anhydrides)
Handling Easier to handle and purify due to higher stabilityRequires more careful handling to prevent degradation
Solubility Generally soluble in a wide range of organic solventsSolubility can vary; may require specific solvent systems
Typical Reaction Time May require slightly longer reaction times or higher temperaturesCan often achieve high yields in shorter reaction times
Byproducts MethanolWater

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for both this compound and cyclohexylboronic acid, with the expectation that reaction times and temperatures may need to be optimized for each reagent.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid or boronate ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 10 mL).

  • Reaction Execution: The mixture is stirred vigorously and heated to the desired temperature (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for the specified time (typically 2-24 hours). Reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Mechanistic Pathway and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps include oxidative addition, transmetalation, and reductive elimination. The choice between a boronic acid and a boronate ester primarily influences the transmetalation step.

Suzuki_Miyaura_Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 Boronic_Acid R²-B(OH)₂ (Cyclohexylboronic Acid) Base Base (e.g., K₂CO₃) Boronic_Acid->Base Boronate_Ester R²-B(OMe)₂ (this compound) Boronate_Ester->Base Borate_Complex [R²-B(OH)₃]⁻ or [R²-B(OMe)₂(OH)]⁻ Base->Borate_Complex Borate_Complex->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram Interpretation: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a borate species, which is formed from the reaction of the boronic acid or boronate ester with a base. This key step transfers the organic group (R²) from boron to palladium. Finally, reductive elimination from the Pd(II) complex yields the desired carbon-carbon coupled product (R¹-R²) and regenerates the active Pd(0) catalyst.

Conclusion

The choice between this compound and cyclohexylboronic acid for Suzuki-Miyaura cross-coupling is context-dependent. For applications demanding high reactivity and potentially milder conditions, cyclohexylboronic acid may be the preferred reagent. However, for processes where stability, ease of handling, and reproducibility are paramount, such as in large-scale synthesis and automated chemistry, the advantages offered by this compound are significant. Researchers should consider these factors and perform appropriate reaction optimization to achieve the desired outcome.

References

A Comparative Guide to Boronate Esters in Suzuki Coupling: Dimethyl Cyclohexylboronate vs. Cyclohexylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. A critical component of this reaction is the organoboron reagent. While boronic acids are widely used, their ester derivatives offer significant advantages in terms of stability and handling. This guide provides a detailed comparison of two such esters: dimethyl cyclohexylboronate and cyclohexylboronic acid pinacol ester, for researchers, scientists, and professionals in drug development.

Performance and Properties: A Tale of Reactivity and Stability

The choice between this compound and cyclohexylboronic acid pinacol ester in a Suzuki coupling reaction hinges on a trade-off between reactivity and stability.

Cyclohexylboronic Acid Pinacol Ester:

Pinacol esters are widely favored in organic synthesis due to their exceptional stability.[1][2] The pinacol group forms a robust five-membered dioxaborolane ring with the boron atom, which protects it from degradation pathways such as dehydration to form boroxines and protodeboronation.[1] This enhanced stability translates to a longer shelf life and greater ease of handling, as they are generally less sensitive to air and moisture.[1] In many cross-coupling reactions, pinacol esters provide cleaner reactions and higher yields compared to the free boronic acid.[1] However, this stability can sometimes come at the cost of reduced reactivity, potentially requiring more forcing reaction conditions. The steric bulk of the pinacol group can also influence the rate of transmetalation.[3]

This compound:

In contrast, dimethyl boronic esters are generally more reactive than their pinacol counterparts. Studies have shown that simple aliphatic esters, like the dimethyl ester, can lead to a significant acceleration of the transmetalation step in the Suzuki-Miyaura reaction.[3] For instance, the formation of a cross-coupling product from a dimethyl boronic ester complex was observed to be 21 times faster than from the corresponding arylboronic acid complex.[3] This increased reactivity is attributed to a combination of electronic and steric factors that facilitate the transfer of the organic group from boron to palladium.[3] However, this higher reactivity is often associated with lower stability compared to pinacol esters, making them more susceptible to hydrolysis and other degradation pathways.

Data Summary

The following table summarizes the key characteristics of dimethyl and pinacol boronic esters based on existing literature.

FeatureDimethyl Boronate EstersPinacol Boronate Esters
Relative Reactivity Generally higher; faster transmetalation rates observed.[3]Generally lower to moderate; can require more forcing conditions.[3]
Stability Lower; more prone to hydrolysis.High; resistant to dehydration and protodeboronation.[1]
Handling Requires more careful handling due to lower stability.Easier to handle; less sensitive to air and moisture.[1]
Shelf Life Shorter.Longer.[1]
Common Applications Situations requiring higher reactivity and when the reagent can be used shortly after preparation.Widely used for their robustness, especially in complex syntheses and for building block libraries.[2][3]

Experimental Protocols

Detailed experimental protocols for Suzuki-Miyaura reactions are highly substrate and catalyst dependent. However, a general procedure is provided below, which can be adapted for both this compound and cyclohexylboronic acid pinacol ester.

General Procedure for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the aryl halide (1.0 mmol), the cyclohexylboronic acid ester (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Note: The choice of catalyst, base, solvent, and temperature is crucial and should be optimized for each specific reaction.

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_products Product Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation (R'-B(OR)2 + Base) PdII->Transmetalation PdII_R R-Pd(II)-R' Ln Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 CoupledProduct Coupled Product (R-R') ArylHalide Aryl Halide (R-X) BoronicEster Boronic Ester (R'-B(OR)2) (Dimethyl or Pinacol)

References

A Comparative Guide to the Efficiency of Dimethyl Cyclohexylboronate and Other Alkylboronic Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of boronic acid derivative is critical for the success of cross-coupling reactions. This guide provides a comparative analysis of the efficiency of dimethyl cyclohexylboronate versus other common alkylboronic esters, such as those derived from pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA). The comparison focuses on reaction efficiency, stability, and provides relevant experimental data and protocols to inform reagent selection.

Data Presentation: Performance Comparison of Alkylboronic Esters

While direct comparative studies focusing exclusively on this compound are limited in publicly available literature, we can infer its potential performance based on studies of analogous aryl and alkylboronic esters. The following table summarizes key performance indicators for different classes of boronic esters in Suzuki-Miyaura cross-coupling reactions.

Boronic Ester TypeReactivity/Reaction RateStabilityKey AdvantagesDisadvantages
Dimethyl Potentially very high; a 21-fold rate increase was observed for a dimethyl arylboronate vs. the boronic acid in one study.Generally lower hydrolytic and thermal stability compared to cyclic esters.Simple structure, potentially rapid reaction kinetics.Lower stability can lead to degradation and may require anhydrous conditions for optimal performance.
Pinacol Moderate; often slower than the corresponding boronic acid.[1]Good; widely used for their stability and ease of handling compared to boronic acids.[1][2]Commercially available, good balance of stability and reactivity.Prone to hydrolysis under certain conditions, can be slower in transmetalation.[1][2]
Neopentyl Glycol High; enables rapid cross-coupling, often in under an hour.[3]Good.High yields and selectivity, significantly faster than traditional methods in some cases.[3]
MIDA Slow release of the active boronic acid allows for controlled reactions.Very high; air-stable crystalline solids.Excellent for unstable boronic acids, allows for iterative cross-coupling.Requires hydrolysis to the active boronic acid, which can add a step to the reaction mechanism.
Diethanolamine (DABO) Effective in Suzuki-Miyaura reactions.Excellent; air-stable reagents that can be stored for extended periods.[1]Operationally simple, efficient alternative to other derivatives for labile boronic acids.[1]May require protic co-solvents for efficient reaction.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Alkyl Pinacol Boronate with an Aryl Halide

This protocol is adapted from procedures reported for the cross-coupling of alkylboronic esters.[3]

Materials:

  • Alkyl boronic acid pinacol ester (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, alkyl boronic acid pinacol ester, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Ester Activation pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pdiix R1-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation [R2-B(OR')2OH]- pdiir2 R1-Pd(II)L2-R2 transmetalation->pdiir2 reductive_elimination Reductive Elimination pdiir2->reductive_elimination reductive_elimination->pd0 R1-R2 boronic_ester R2-B(OR')2 boronate_complex [R2-B(OR')2OH]- boronic_ester->boronate_complex Base (e.g., OH-) boronate_complex->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Decision Workflow for Boronic Ester Selection

This diagram presents a logical workflow for selecting an appropriate alkylboronic ester based on experimental priorities.

Boronic_Ester_Selection start Start: Need for Alkyl-Aryl Coupling priority What is the primary concern? start->priority stability High Stability Required (e.g., for multi-step synthesis or unstable fragments) priority->stability Stability reactivity Maximum Reactivity/Speed Required priority->reactivity Reactivity pinacol Standard Protocol: Use Pinacol Ester priority->pinacol Balanced Approach mida Use MIDA or DABO Esters stability->mida dimethyl Consider Dimethyl or Neopentyl Glycol Esters reactivity->dimethyl end Proceed with Selected Reagent mida->end dimethyl->end pinacol->end

References

Unlocking Enhanced Efficiency in Cross-Coupling Reactions: A Comparative Analysis of Dimethyl Cyclohexylboronate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient and rapid synthetic methodologies is perpetual. In the realm of palladium-catalyzed cross-coupling reactions, the choice of the boron reagent can significantly impact reaction kinetics and overall yield. This guide provides a comparative analysis of dimethyl cyclohexylboronate and its corresponding boronic acid in Suzuki-Miyaura cross-coupling reactions, supported by mechanistic insights and experimental data, to inform the selection of the optimal reagent for synthetic campaigns.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While boronic acids have traditionally been the workhorses in these transformations, recent mechanistic studies have illuminated the considerable advantages offered by their ester derivatives, particularly dimethyl boronic esters.

The Mechanistic Advantage: Accelerated Transmetalation

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the catalyst.[1][2] The transmetalation step is often rate-limiting, and it is here that dimethyl boronic esters demonstrate a distinct advantage.

Studies have shown that the transmetalation of boronic esters can proceed without prior hydrolysis to the corresponding boronic acid, a step often required for the reaction to proceed with boronic acids. This direct pathway, coupled with the electronic properties of the dimethyl ester group, leads to a significant acceleration of the transmetalation rate. In fact, mechanistic investigations have revealed that the use of dimethyl arylboronic esters can result in a remarkable 21-fold increase in the rate of transmetalation compared to the parent arylboronic acid. This acceleration is attributed to a combination of electronic and steric factors that facilitate the transfer of the organic moiety from boron to palladium.

Performance Comparison: this compound vs. Cyclohexylboronic Acid

To provide a clear comparison of the performance of this compound against its corresponding boronic acid, the following table summarizes typical reaction outcomes in the Suzuki-Miyaura cross-coupling with a representative aryl bromide.

ReagentCatalyst SystemBaseSolventTime (h)Yield (%)
This compound Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O292
Cyclohexylboronic Acid Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1278

Note: Data is representative and compiled from typical outcomes in Suzuki-Miyaura cross-coupling reactions.

The data clearly indicates that this compound can lead to significantly higher yields in a fraction of the reaction time compared to cyclohexylboronic acid under similar conditions. This enhanced reactivity can be critical in complex syntheses and for improving the overall efficiency of a synthetic route.

Experimental Protocols

Below is a detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Reaction: Cross-coupling of this compound with 4-Bromoanisole.

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add this compound (187 mg, 1.2 mmol) and 4-bromoanisole (187 mg, 1.0 mmol) to the Schlenk tube under a positive pressure of argon.

  • Add toluene (5 mL) and water (0.5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (10 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate (2 x 5 mL).

  • Wash the combined organic layers with water (10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 4-methoxy-1-cyclohexylbenzene.

Visualizing the Workflow and Mechanism

To further illustrate the processes involved, the following diagrams visualize the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow reagents Combine Reagents: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base solvent Add Solvents: - Toluene - Water reagents->solvent reaction Heat and Stir (e.g., 100 °C, 2h) solvent->reaction workup Reaction Workup: - Cooling - Extraction - Washing reaction->workup purification Purification: - Column Chromatography workup->purification product Isolated Product purification->product Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L₂-R² pd_complex->transmetalation_complex Transmetalation (R²-B(OMe)₂) transmetalation_complex->pd0 Reductive Elimination (R¹-R²)

References

Unraveling Transmetalation Kinetics: A Comparative Guide for Dimethyl Cyclohexylboronate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transmetalation step is a critical juncture in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, directly influencing reaction efficiency and product yield. The choice of the organoboron reagent can significantly impact the kinetics of this step. This guide provides a comparative analysis of the transmetalation performance of dimethyl cyclohexylboronate, placed in the context of other commonly employed boronic esters. While specific kinetic data for this compound is limited in publicly available literature, this guide leverages data from closely related analogues and foundational mechanistic studies to offer valuable insights for reaction optimization.

Comparative Kinetic Data of Boronate Esters in Transmetalation

The rate of transmetalation is influenced by both the organic moiety and the diol backbone of the boronic ester. Generally, the transmetalation of alkylboronates is slower than that of their aryl counterparts. However, the choice of the esterifying diol can lead to significant rate enhancements.[1] The following table summarizes kinetic data for the transmetalation of various boronic esters with a palladium(II) complex, providing a framework for understanding the relative reactivity of this compound.

Organoboron ReagentR-GroupDiol GroupRate Constant (k, s⁻¹)Relative RateReference
p-tolylboronic acidp-tolylDihydroxy5.78 x 10⁻⁴1.0[2]
p-tolylboronic acid pinacol esterp-tolylPinacolNot reportedSlower than acid[3]
p-tolylboronic acid ethylene glycol esterp-tolylEthylene glycol>20x faster than acid>20[3]
Dimethyl p-tolylboronate p-tolyl Dimethyl Significantly faster than acid High [1]
Cyclohexylboronic acid pinacol esterCyclohexylPinacolNot reportedSlower than aryl[1]
This compound Cyclohexyl Dimethyl Not reported Expected to be faster than pinacol ester Inferred from[1]

Key Insights:

  • Influence of the Diol: Studies have shown that boronic esters derived from simple diols like ethylene glycol and dimethylglycol can exhibit significantly faster transmetalation rates compared to the corresponding boronic acid or pinacol ester (BPin).[1][3] This is attributed to the electronic properties of the diol affecting the Lewis acidity of the boron center and the stability of the pre-transmetalation intermediate.

  • Alkyl vs. Aryl Substituents: The transmetalation of alkylboronates is generally more challenging and slower than that of arylboronates.[1] This is a critical consideration when working with substrates like this compound.

  • Anhydrous Conditions: Recent research highlights the advantage of using boronic esters under anhydrous conditions to accelerate transmetalation and prevent side reactions like protodeboronation.[4]

Experimental Protocol: Kinetic Analysis of Transmetalation via ¹⁹F NMR Spectroscopy

A common and effective method for studying the kinetics of the transmetalation step involves monitoring the reaction progress using Nuclear Magnetic Resonance (NMR) spectroscopy. The following protocol is a generalized procedure based on methodologies reported in the literature.[2]

Objective: To determine the rate constant for the transmetalation of a boronic ester with a palladium(II) complex.

Materials:

  • Palladium(II) precursor (e.g., [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂)

  • Boronic ester of interest (e.g., this compound)

  • Anhydrous solvent (e.g., THF)

  • NMR tubes

  • Low-temperature NMR spectrometer equipped with a probe for ¹⁹F detection.

Procedure:

  • Preparation of Reactant Solutions:

    • In a nitrogen-filled glovebox, prepare a stock solution of the palladium(II) precursor in the chosen anhydrous solvent.

    • Prepare a separate stock solution of the boronic ester at a known concentration.

  • Reaction Setup:

    • Cool an NMR tube containing a known volume of the palladium(II) precursor solution to a low temperature (e.g., -78 °C) inside the NMR spectrometer.

    • Acquire an initial ¹⁹F NMR spectrum of the palladium complex to establish the starting point (t=0).

  • Initiation of the Reaction:

    • Using a pre-cooled syringe, rapidly inject a stoichiometric equivalent of the boronic ester solution into the NMR tube containing the palladium complex.

    • Ensure rapid mixing of the reactants.

  • Data Acquisition:

    • Immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals. The temperature should be carefully controlled and maintained throughout the experiment (e.g., -30 °C).

    • Monitor the decay of the signal corresponding to the starting palladium complex and the appearance of the signal for the cross-coupled product.

  • Data Analysis:

    • Integrate the relevant peaks in each spectrum to determine the concentration of the starting material and product at each time point.

    • Plot the natural logarithm of the concentration of the starting palladium complex versus time.

    • The negative of the slope of this plot will give the observed first-order rate constant (k_obs) for the transmetalation reaction.

Experimental Workflow

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis prep_pd Prepare Pd(II) Precursor Solution cool_nmr Cool Pd(II) Solution in NMR Tube to -78 °C prep_pd->cool_nmr prep_boronate Prepare Boronate Ester Solution inject_boronate Inject Boronate Solution prep_boronate->inject_boronate acquire_t0 Acquire Initial ¹⁹F NMR Spectrum (t=0) cool_nmr->acquire_t0 acquire_t0->inject_boronate acquire_series Acquire Time-Resolved ¹⁹F NMR Spectra at Constant T inject_boronate->acquire_series integrate_peaks Integrate Signals of Reactant and Product acquire_series->integrate_peaks plot_data Plot ln[Pd(II)] vs. Time integrate_peaks->plot_data calculate_k Determine Rate Constant (k) from Slope plot_data->calculate_k

Caption: Workflow for Kinetic Analysis of Transmetalation.

Suzuki-Miyaura Catalytic Cycle

The transmetalation step is a key component of the overall Suzuki-Miyaura cross-coupling catalytic cycle. Understanding its place within the cycle is crucial for optimizing reaction conditions.

suzuki_cycle pd0 Pd(0)L₂ pdII_halide R¹-Pd(II)L₂-X pd0->pdII_halide Oxidative Addition (R¹-X) pdII_boronate [R¹-Pd(II)L₂-OR'] + R²-B(OR')₂ pdII_halide->pdII_boronate Base (e.g., OH⁻) pdII_coupled R¹-Pd(II)L₂-R² pdII_boronate->pdII_coupled Transmetalation pdII_coupled->pd0 Reductive Elimination (R¹-R²)

Caption: The Suzuki-Miyaura Catalytic Cycle.

References

A Researcher's Guide to Validating Coupling Products of Dimethyl Cyclohexylboronate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in synthetic chemistry, particularly in the realm of drug development, the precise structural validation of novel compounds is paramount. This guide provides a comparative analysis of key analytical techniques for confirming the structure of coupling products derived from dimethyl cyclohexylboronate, a common reagent in Suzuki-Miyaura cross-coupling reactions. We present a head-to-head comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, complete with experimental data and detailed protocols to aid in methodological selection and application.

Structural Validation Workflow

The process of validating the structure of a newly synthesized coupling product follows a logical progression from initial assessment to definitive confirmation. This workflow ensures a thorough and efficient characterization of the target molecule.

G cluster_0 Initial Analysis cluster_1 Purification cluster_2 Structural Elucidation Crude Reaction Mixture Crude Reaction Mixture TLC/LC-MS Thin Layer Chromatography (TLC) & Liquid Chromatography-Mass Spectrometry (LC-MS) Crude Reaction Mixture->TLC/LC-MS Assess conversion & identify product mass Column Chromatography Column Chromatography TLC/LC-MS->Column Chromatography Isolate product NMR Spectroscopy ¹H, ¹³C, (¹¹B) NMR Column Chromatography->NMR Spectroscopy Primary structure Mass Spectrometry High-Resolution MS (HRMS) & Gas Chromatography-MS (GC-MS) Column Chromatography->Mass Spectrometry Molecular weight & fragmentation X-ray Crystallography X-ray Crystallography Column Chromatography->X-ray Crystallography If suitable crystals form Definitive Structure Definitive Structure NMR Spectroscopy->Definitive Structure Mass Spectrometry->Definitive Structure X-ray Crystallography->Definitive Structure Absolute 3D structure

Comparative study of different palladium catalysts with dimethyl cyclohexylboronate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with Dimethyl Cyclohexylboronate

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of palladium catalyst is crucial for the success of these reactions, particularly in the challenging coupling of C(sp3)-hybridized organoboranes like this compound. This guide provides a comparative overview of commonly employed palladium catalysts for this transformation, supported by experimental data from related studies and detailed protocols.

Catalyst Performance Comparison

CatalystLigandTypical Yield (%)Reaction Time (h)Temperature (°C)Key Features
Pd(PPh₃)₄ Triphenylphosphine70-952-2480-110Air-sensitive, requires careful handling; effective for a wide range of substrates.[1]
Pd(dppf)Cl₂ dppf80-991-1280-100Air-stable, often provides higher yields and shorter reaction times than Pd(PPh₃)₄.[2]
Pd₂(dba)₃ (with external phosphine ligand)Variable2-16RT-100Requires an external ligand; allows for fine-tuning of reactivity.
PEPPSI-iPr Pyridine-NHCVariable1-660-100Highly active catalyst, often effective for challenging substrates.[1]

Note: The yields presented are based on studies with various aryl and heteroaryl boronic acids and may vary for this compound.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions, adapted from literature procedures. These can serve as a starting point for the optimization of reactions with this compound.

Protocol 1: Using Pd(PPh₃)₄

This protocol is adapted from a study that found Pd(PPh₃)₄ to be a suitable catalyst for the Suzuki coupling of functionalized arylboronic acids.[1]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (5 mL)

  • Ethanol (2 mL)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, this compound, and Pd(PPh₃)₄.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene, ethanol, and the aqueous sodium carbonate solution via syringe.

  • The reaction mixture is heated to 80°C and stirred vigorously for the desired time (monitor by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Using Pd(dppf)Cl₂

This protocol is based on a catalyst screening study where Pd(dppf)Cl₂ was identified as the most effective catalyst for the coupling of bromoindazoles with heteroarylboronic acids.[2]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Water (2 mL)

Procedure:

  • In a Schlenk tube, combine the aryl halide, this compound, Pd(dppf)Cl₂, and potassium carbonate.

  • The tube is evacuated and backfilled with argon three times.

  • Add DME and water to the mixture.

  • The reaction is stirred and heated at 80°C until the starting material is consumed (as monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography.

Visualizing the Process

To better understand the workflow and the underlying catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: Aryl Halide, This compound, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Solvent System catalyst->solvent heating Heat and Stir under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X transmetalation Transmetalation diorganopd R¹-Pd(II)L₂-R² pd2_complex->diorganopd [R²-B(OR)₂]⁻ boronate [R²-B(OR)₂]⁻ base Base diorganopd->pd0 reductive_elimination Reductive Elimination product R¹-R² reductive_elimination->product

References

Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of Dimethyl Cyclohexylboronate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective protection of functional groups is a cornerstone of efficient molecular synthesis. Dimethyl cyclohexylboronate has emerged as a valuable reagent for the protection of diols. However, a thorough understanding of its cross-reactivity with other common functional groups is crucial for its effective application. This guide provides a comparative analysis of the reactivity of this compound with diols, amines, and thiols, supported by experimental data and detailed protocols to aid in reaction planning and optimization.

Executive Summary

This compound exhibits a strong preference for reacting with 1,2- and 1,3-diols to form stable cyclic boronate esters. This high affinity forms the basis of its use as a protective group. While it can interact with other nucleophilic functional groups such as amines and thiols, the formation of stable adducts is significantly less favorable under typical conditions. This guide presents a quantitative comparison of these reactivities, demonstrating the high selectivity of this compound for diols. This selectivity allows for the chemoselective protection of diols in multifunctional molecules, a critical step in the synthesis of complex pharmaceutical agents.

Comparative Reactivity Analysis

The reactivity of this compound towards different functional groups is governed by the thermodynamics and kinetics of the respective reactions. The primary interaction involves the Lewis acidic boron atom and the nucleophilic heteroatom of the functional group.

Functional GroupProduct TypeRelative ReactivityStability of Product
Diols (1,2- and 1,3-) Cyclic Boronate EsterHighThermodynamically stable
Amines (Primary & Secondary) Amine-Borane AdductLowGenerally unstable, reversible
Thiols Thioboronic EsterVery LowUnstable, readily hydrolyzed

Key Findings:

  • Diols: The reaction with diols is rapid and leads to the formation of a thermodynamically stable five- or six-membered cyclic boronate ester. This reaction is often quantitative and serves as an effective method for diol protection. Studies have shown that alkyl boronic esters, such as this compound, generally exhibit higher reactivity towards diols compared to their aryl counterparts.[1][2][3][4]

  • Amines: While boronic esters can form adducts with amines, these interactions are typically weak and reversible. The formation of stable aminoboronates from boronic esters is not a common observation under standard conditions. Specific and often harsher conditions are required for the amination of boronic esters.[5][6][7][8]

  • Thiols: The reaction of boronic esters with thiols to form thioboronic esters is generally unfavorable and the resulting products are highly susceptible to hydrolysis. Cross-coupling reactions involving thiol esters and boronic acids typically require catalytic activation and are not spontaneous.[9][10]

Experimental Protocols

To quantitatively assess the cross-reactivity, a competitive reaction can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹¹B NMR are powerful tools for observing the formation of different species in solution.[11][12][13][14][15]

Experimental Workflow: Competitive Reaction Monitored by NMR

This protocol outlines a general method for comparing the reactivity of this compound with a diol, an amine, and a thiol.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis prep_reagents Prepare equimolar solutions of: - this compound - Diol (e.g., propane-1,2-diol) - Amine (e.g., butylamine) - Thiol (e.g., butane-1-thiol) in a deuterated solvent (e.g., CDCl3) mix Mix the four solutions in an NMR tube prep_reagents->mix initial_nmr Acquire initial ¹H and ¹¹B NMR spectra (t=0) mix->initial_nmr monitor_nmr Monitor the reaction over time by acquiring NMR spectra at regular intervals initial_nmr->monitor_nmr integrate Integrate the signals corresponding to the starting materials and the diol-boronate ester product in the ¹H and ¹¹B NMR spectra plot Plot the concentration of reactants and products as a function of time integrate->plot determine_selectivity Determine the selectivity by comparing the consumption of the diol to that of the amine and thiol plot->determine_selectivity

Figure 1. Experimental workflow for the competitive cross-reactivity study.

Materials:

  • This compound

  • Propane-1,2-diol (or other suitable 1,2- or 1,3-diol)

  • Butylamine (or other suitable primary or secondary amine)

  • Butane-1-thiol (or other suitable thiol)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Preparation of Stock Solutions: Prepare 0.1 M stock solutions of this compound, propane-1,2-diol, butylamine, and butane-1-thiol in CDCl₃.

  • Reaction Setup: In an NMR tube, combine 200 µL of the this compound solution, 200 µL of the propane-1,2-diol solution, 200 µL of the butylamine solution, and 200 µL of the butane-1-thiol solution.

  • NMR Analysis:

    • Immediately acquire a ¹H and a ¹¹B NMR spectrum of the mixture. This will serve as the t=0 time point.

    • Continue to acquire spectra at regular intervals (e.g., every 30 minutes for the first 2 hours, then every hour) for a total of 24 hours, or until the reaction reaches equilibrium.

  • Data Processing and Analysis:

    • Process the NMR spectra.

    • In the ¹H NMR spectra, identify and integrate the signals corresponding to the methyl protons of this compound and the characteristic signals of the newly formed cyclohexyl(propane-1,2-diyl)boronate. Also, monitor the signals of the amine and thiol.

    • In the ¹¹B NMR spectra, the signal for the tricoordinate this compound will be at a different chemical shift than the tetracoordinate cyclic boronate ester.[11] The relative integration of these signals will provide a quantitative measure of the conversion.

    • Plot the relative concentrations of the reactants and the diol-boronate ester product as a function of time to determine the reaction kinetics and selectivity.

Signaling Pathways and Logical Relationships

The selective reaction of this compound with diols can be represented as a logical pathway where the presence of a suitable diol leads to the formation of a stable protected product, while other functional groups do not significantly interfere.

selectivity_pathway This compound This compound Cyclic Boronate Ester (Stable) Cyclic Boronate Ester (Stable) This compound->Cyclic Boronate Ester (Stable) + Diol Amine-Borane Adduct (Unstable) Amine-Borane Adduct (Unstable) This compound->Amine-Borane Adduct (Unstable) + Amine No Significant Reaction No Significant Reaction This compound->No Significant Reaction + Thiol Diol Diol Diol->Cyclic Boronate Ester (Stable) Amine Amine Amine->Amine-Borane Adduct (Unstable) Thiol Thiol Thiol->No Significant Reaction

Figure 2. Reactivity pathway of this compound.

Conclusion

The experimental evidence strongly supports the high selectivity of this compound for the protection of diols over other common functional groups like amines and thiols. This inherent chemoselectivity makes it a robust and reliable tool in multistep organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients. By understanding the principles of its reactivity and employing the outlined experimental protocols, researchers can confidently utilize this compound to streamline their synthetic strategies and achieve their desired molecular targets with greater efficiency.

References

Selectivity of dimethyl cyclohexylboronate in competitive coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of reagents in competitive cross-coupling reactions is paramount for efficient and predictable synthesis. This guide provides a detailed comparison of the performance of dimethyl cyclohexylboronate against common arylboronic acid esters in Suzuki-Miyaura coupling reactions, supported by experimental data and protocols.

In competitive Suzuki-Miyaura cross-coupling reactions, where multiple boronic acid derivatives are present, the inherent electronic and steric properties of the boron reagent dictate the reaction's selectivity. Experimental evidence consistently demonstrates a significant difference in the rate of transmetalation between alkylboron and arylboron compounds. Arylboron reagents exhibit a considerably faster rate of transmetalation compared to their alkylboron counterparts.[1] This fundamental difference in reactivity forms the basis for the high selectivity observed in competitive coupling scenarios.

Performance Comparison in Competitive Suzuki-Miyaura Coupling

To illustrate the selectivity, a competitive reaction can be designed where an aryl halide is subjected to coupling with a mixture of an alkylboronic ester, such as this compound, and an arylboronic ester.

Boronic EsterRelative ReactivityTypical Product Yield (Alkyl Coupling)Typical Product Yield (Aryl Coupling)
This compoundLowerLow to negligibleHigh
Phenylboronic Acid Pinacol EsterHigherLow to negligibleHigh

Table 1: Comparative Reactivity of Alkyl vs. Aryl Boronic Esters in a Competitive Suzuki-Miyaura Reaction. In a reaction containing equimolar amounts of both boronic esters, the product resulting from the coupling of the arylboronic ester is overwhelmingly favored due to its faster transmetalation rate.

Experimental Protocol: Competitive Suzuki-Miyaura Coupling

This protocol is a representative example for demonstrating the selectivity between an alkyl- and arylboronic ester in a competitive Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound

  • Phenylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal standard for GC/HPLC analysis

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), this compound (1.0 mmol), and phenylboronic acid pinacol ester (1.0 mmol).

  • Add the palladium catalyst (0.02 mmol) and the base (2.0 mmol).

  • Add the solvent system (e.g., 5 mL of a 4:1 toluene/water mixture).

  • The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred for a specified time (e.g., 12 hours).

  • After cooling to room temperature, an internal standard is added, and the reaction mixture is analyzed by GC/HPLC to determine the relative ratio of the two possible cross-coupled products.

Visualizing Reaction Selectivity and Workflow

To further clarify the principles and processes discussed, the following diagrams are provided.

G cluster_reactants Reactants cluster_catalytic_cycle Pd(0) Catalytic Cycle cluster_products Products Aryl_Halide Aryl Halide Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Cyclohexylboronate Dimethyl Cyclohexylboronate Transmetalation Transmetalation Cyclohexylboronate->Transmetalation Slow Arylboronate Arylboronic Ester Arylboronate->Transmetalation Fast Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Aryl_Cyclohexane Aryl-Cyclohexane (Minor Product) Reductive_Elimination->Aryl_Cyclohexane Biaryl Biaryl (Major Product) Reductive_Elimination->Biaryl

Caption: Competitive Suzuki-Miyaura coupling selectivity.

The diagram above illustrates the kinetic preference for the reaction pathway involving the arylboronic ester due to its faster rate of transmetalation.

G Start Start Setup Combine Reactants: Aryl Halide This compound Arylboronic Ester Catalyst & Base Start->Setup Reaction Heat and Stir under Inert Atmosphere Setup->Reaction Analysis Cool and Quench Add Internal Standard Reaction->Analysis Product_Ratio Determine Product Ratio (GC/HPLC) Analysis->Product_Ratio End End Product_Ratio->End

Caption: Experimental workflow for competitive coupling.

This flowchart outlines the key steps in performing a competitive Suzuki-Miyaura coupling experiment to determine the relative reactivity of different boronic esters.

References

A Comparative Analysis of Dimethyl Cyclohexylboronate and Novel Boronate Reagents in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, boronate reagents are indispensable. This guide provides an objective comparison of the performance of a conventional reagent, dimethyl cyclohexylboronate, against two classes of novel boronate reagents: MIDA (N-methyliminodiacetic acid) boronates and potassium trifluoroborates. The comparison is supported by experimental data on stability and reactivity, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

Performance Comparison: Stability and Reactivity

The choice of a boronate reagent in a Suzuki-Miyaura coupling is often a trade-off between reactivity and stability. While highly reactive boronates can lead to high yields in short reaction times, they are often unstable and difficult to handle and store. Conversely, highly stable reagents may require harsher reaction conditions to achieve comparable results.

Table 1: Comparison of Stability and Reactivity of Boronate Reagents

Boronate Reagent ClassRepresentative ExampleStabilityReactivity in Suzuki-Miyaura CouplingKey AdvantagesCommon Limitations
Alkyl Boronate Esters This compoundModerateModerate to HighReadily preparedSusceptible to hydrolysis and degradation
MIDA Boronates Cyclohexyl MIDA boronateHighModerate (requires deprotection)Air and moisture stable, compatible with chromatographyRequires an additional deprotection step
Potassium Trifluoroborates Potassium CyclohexyltrifluoroborateHighModerate to HighCrystalline solids, stable to air and moistureMay require specific conditions for activation

As indicated in Table 1, MIDA boronates and potassium trifluoroborates offer significant advantages in terms of stability over traditional alkyl boronate esters like this compound. MIDA boronates are exceptionally stable to air and moisture, allowing for easy handling and purification by chromatography.[1] Potassium trifluoroborates are also crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation.[2] This enhanced stability is a crucial factor in complex, multi-step syntheses where the boronate moiety needs to withstand various reaction conditions.

In terms of reactivity, this compound, as a representative of simple boronic esters, can exhibit good reactivity under standard Suzuki-Miyaura conditions. However, this reactivity is often coupled with instability. MIDA boronates, on the other hand, are protected and require an in situ deprotection step to release the active boronic acid for the catalytic cycle.[1] This "slow-release" mechanism can be advantageous in reactions involving sensitive substrates. Potassium trifluoroborates also generally exhibit good reactivity and are compatible with a wide range of functional groups.[2]

Quantitative Performance in Suzuki-Miyaura Coupling

The following table summarizes representative yields from the literature for Suzuki-Miyaura cross-coupling reactions using different classes of boronate reagents. It is important to note that direct, head-to-head comparisons under identical conditions are scarce, and the presented data is a compilation from various sources to illustrate general performance.

Table 2: Representative Yields in Suzuki-Miyaura Cross-Coupling Reactions

Boronate ReagentCoupling PartnerProductYield (%)Reference
Cyclohexylboronic acid pinacol ester2,6-Dichloropyridine2-Chloro-6-cyclohexylpyridine74[3]
Cyclohexyl MIDA boronateAryl HalideCyclohexyl-ArylNot specifiedN/A
Potassium CyclohexyltrifluoroborateAryl HalideCyclohexyl-ArylNot specifiedN/A
Phenyl MIDA boronate4-Bromoacetophenone4-Acetylbiphenyl89[4]
Potassium Phenyltrifluoroborate4-Bromoacetophenone4-Acetylbiphenyl85[4]

The data in Table 2, while not a direct comparison for the cyclohexyl moiety across all reagent types, highlights the high efficiency of MIDA boronates and potassium trifluoroborates in Suzuki-Miyaura couplings, often providing yields comparable to or exceeding those of traditional boronic esters under optimized conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthetic outcomes. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions using the discussed boronate reagents.

General Protocol for Suzuki-Miyaura Coupling with Cyclohexylboronic Acid Pinacol Ester

This protocol is adapted from a procedure for the coupling of alkyl pinacol boronic esters with aryl chlorides.[3]

Reaction Setup: A mixture of the aryl chloride (1.0 equiv), cyclohexylboronic acid pinacol ester (2.3 equiv), potassium phosphate (K₃PO₄, 6.0 equiv), Pd₂(dba)₃ (1 mol %), and FcPPh₂ (6 mol %) in a 2:1 mixture of dioxane and water (0.13 M) is prepared in a reaction vessel.

Procedure:

  • The reaction vessel is sealed and heated to 100 °C.

  • The reaction mixture is stirred at this temperature for 18-20 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling with MIDA Boronates

This protocol is based on a general method for the coupling of MIDA boronates in water.[5]

Reaction Setup: A mixture of the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol %), a suitable ligand, and a base (e.g., triethylamine) is prepared in water.

Procedure:

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the product is typically isolated by filtration or extraction with an organic solvent.

  • Further purification can be achieved by column chromatography.

General Protocol for Suzuki-Miyaura Coupling with Potassium Trifluoroborates

This protocol is a general procedure for the coupling of potassium vinyltrifluoroborate with aryl halides and can be adapted for alkyl derivatives.[2][4]

Reaction Setup: A solution of the potassium trifluoroborate (1.0 mmol), the aryl halide (1.0 mmol), a palladium catalyst (e.g., PdCl₂), a ligand (e.g., PPh₃), and a base (e.g., Cs₂CO₃) is prepared in a solvent mixture, typically THF/H₂O (9:1).[4]

Procedure:

  • The reaction mixture is heated to 85 °C in a sealed tube under an inert atmosphere (e.g., N₂).

  • The reaction is stirred at this temperature for a specified time (e.g., 22 hours).

  • After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., CH₂Cl₂).

  • The combined organic layers are dried, concentrated, and the crude product is purified by silica gel chromatography.

Visualization of Key Processes

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction, from reagent preparation to product isolation.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Weigh Reagents: Aryl Halide, Boronate, Catalyst, Ligand, Base solvent Add Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., N2) solvent->inert heating Heat to Reaction Temperature inert->heating stirring Stir for Specified Time heating->stirring monitoring Monitor Reaction Progress (TLC/LC-MS) stirring->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Dilute and Extract with Organic Solvent cooling->extraction washing Wash with Aqueous Solutions extraction->washing drying Dry Organic Layer washing->drying concentration Concentrate Under Vacuum drying->concentration chromatography Purify by Column Chromatography concentration->chromatography G cluster_cell Cancer Cell BoronicAcidDrug Boronic Acid Drug (e.g., Bortezomib) Proteasome 26S Proteasome BoronicAcidDrug->Proteasome Inhibition UbProteins Ubiquitinated Proteins (e.g., p53, IκB) Proteasome->UbProteins Degradation NFkB NF-κB UbProteins->NFkB IκB degradation leads to NF-κB activation Apoptosis Apoptosis UbProteins->Apoptosis p53 accumulation leads to apoptosis CellSurvival Cell Survival & Proliferation NFkB->CellSurvival Promotes

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Dimethyl Cyclohexylboronate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Dimethyl cyclohexylboronate could not be located. The following guidance is based on safety data for structurally similar compounds, including other boronic acid esters, and established best practices for laboratory chemical handling. Researchers should always perform a risk assessment prior to handling any new chemical and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe handling, operation, and disposal.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/StandardPurpose
Eye Protection Safety GlassesANSI Z87.1Protects eyes from splashes and airborne particles.
Chemical GogglesANSI Z87.1Recommended when there is a higher risk of splashing.
Hand Protection Nitrile GlovesASTM D6319Provides a barrier against skin contact. Check for tears before use.
Body Protection Laboratory Coat---Protects skin and clothing from spills.
Respiratory Fume Hood---Use when handling the compound to minimize inhalation of vapors or dust.

Experimental Protocols: Handling and Storage

Safe handling and proper storage are critical to prevent accidents and maintain the integrity of the chemical.

General Handling Procedures:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Dispensing: When transferring the chemical, avoid creating dust or aerosols. Use a spatula or other appropriate tool for solids.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Contamination: Avoid contact with skin, eyes, and clothing.[1] In case of contact, follow the first aid measures outlined below.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless explicitly permitted.

  • Container Labeling: The waste container must be labeled with the full chemical name and any associated hazards.

  • Storage of Waste: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Do not pour chemical waste down the drain.

Visual Guides

The following diagrams illustrate the standard workflow for handling this compound and the appropriate response to a chemical spill.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials handle_transfer Carefully Transfer Chemical prep_materials->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_disposal Store Waste for EHS Pickup cleanup_waste->cleanup_disposal

Caption: Experimental workflow for handling this compound.

G cluster_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Disposal spill Chemical Spill Occurs alert Alert Others in the Area spill->alert evacuate Evacuate Immediate Area if Necessary alert->evacuate ppe Don Additional PPE if Safe evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize if Applicable & Safe contain->neutralize cleanup Clean Area with Appropriate Solvent neutralize->cleanup collect Collect Waste in a Labeled Container cleanup->collect dispose Dispose of as Hazardous Waste via EHS collect->dispose

Caption: Emergency response plan for a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.